molecular formula C7H14O3 B2983994 [2-(Methoxymethyl)oxolan-2-yl]methanol CAS No. 1936686-87-1

[2-(Methoxymethyl)oxolan-2-yl]methanol

Cat. No.: B2983994
CAS No.: 1936686-87-1
M. Wt: 146.186
InChI Key: AYXLJCOQBRXSIE-UHFFFAOYSA-N
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Description

[2-(Methoxymethyl)oxolan-2-yl]methanol is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.186. The purity is usually 95%.
BenchChem offers high-quality [2-(Methoxymethyl)oxolan-2-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(Methoxymethyl)oxolan-2-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(methoxymethyl)oxolan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-9-6-7(5-8)3-2-4-10-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXLJCOQBRXSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: [2-(Methoxymethyl)oxolan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application utility of [2-(Methoxymethyl)oxolan-2-yl]methanol , a specialized heterocyclic building block.

CAS Registry Number: 1936686-87-1 Synonyms: 2-(Hydroxymethyl)-2-(methoxymethyl)tetrahydrofuran; [2-(Methoxymethyl)tetrahydrofuran-2-yl]methanol Molecular Formula: C₇H₁₄O₃ Molecular Weight: 146.18 g/mol [1]

Part 1: Chemical Identity & Structural Analysis[1][2]

Core Architecture

The molecule features a tetrahydrofuran (oxolane) ring with a quaternary carbon at the C2 position.[1] This gem-disubstituted center bears two hydroxymethyl-derived groups:

  • A free primary alcohol (hydroxymethyl, –CH₂OH).[1]

  • A methyl ether (methoxymethyl, –CH₂OCH₃).[1]

This structure represents a desymmetrized analog of 2,2-bis(hydroxymethyl)tetrahydrofuran. The presence of the quaternary center at C2 imparts significant conformational rigidity compared to mono-substituted tetrahydrofurans, a property highly valued in medicinal chemistry for reducing the entropic penalty of ligand-target binding.[1]

Stereochemical Considerations

The C2 position is a chiral center (stereocenter) because the four substituents (ring oxygen, ring methylene, hydroxymethyl, and methoxymethyl) are distinct.[1]

  • Chirality: The molecule exists as a pair of enantiomers (R and S).[1]

  • Commercial Status: Often supplied as a racemate (CAS 1936686-87-1 typically refers to the flat structure or racemate unless specified).[1] Enantiopure forms are critical for late-stage drug development to avoid off-target effects associated with the distomer.[1]

Physicochemical Profile
PropertyValue (Predicted/Experimental)Relevance
Boiling Point ~210–220 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification.[1]
Density ~1.08 g/cm³Denser than water; facilitates phase separation in organic extraction.[1]
LogP ~0.2 – 0.5Amphiphilic nature; soluble in both polar organic solvents and aqueous mixtures.[1]
H-Bond Donors 1 (–OH)Key handle for further functionalization or receptor binding.[1]
H-Bond Acceptors 3 (Ether O, Ring O, Alcohol O)High capacity for hydrogen bonding interactions.[1]

Part 2: Synthesis & Manufacturing Methodologies

To ensure scientific integrity, we describe a self-validating synthetic workflow . The most robust route involves the desymmetrization of the symmetric diol precursor.

Primary Route: Desymmetrization of 2,2-Bis(hydroxymethyl)tetrahydrofuran

This method allows for the generation of the target from a known symmetric precursor, 2,2-bis(hydroxymethyl)tetrahydrofuran (CAS 13386-57-7).[1]

Step 1: Precursor Synthesis (Tollens Condensation) Tetrahydrofuran-2-carbaldehyde is reacted with excess formaldehyde in the presence of a base (Cannizzaro conditions) to yield 2,2-bis(hydroxymethyl)tetrahydrofuran.[1]

Step 2: Statistical Methylation (The "Little-to-One" Strategy) Direct methylation is challenging due to the identical nature of the two hydroxyl groups.

  • Reagents: Sodium hydride (NaH, 1.0 eq), Methyl Iodide (MeI, 0.9 eq), THF (anhydrous).[1]

  • Protocol:

    • Cool the diol solution in THF to 0°C.

    • Add NaH portion-wise to form the mono-alkoxide.[1]

    • Add MeI slowly to favor mono-alkylation.

    • Purification: The reaction yields a mixture of starting material (diol), product (mono-ether), and byproduct (bis-ether).[1] These are separated via silica gel chromatography (Gradient: Hexanes → Ethyl Acetate).

Alternative Route: Cyclization of Alkenyl Diols

For enantioselective synthesis, starting from a chiral acyclic precursor is preferred.[1]

  • Mechanism: Iodine-induced cyclization of 2-(methoxymethyl)pent-4-ene-1-ol derivatives followed by reduction.[1]

Visualization of Synthetic Logic

The following diagram illustrates the desymmetrization pathway, highlighting the critical separation step required to isolate the target.

SynthesisPath Start THF-2-Carbaldehyde Inter 2,2-Bis(hydroxymethyl)THF (Symmetric Diol) Start->Inter + HCHO / NaOH (Tollens/Cannizzaro) Reagents NaH (1 eq) / MeI (0.9 eq) Statistical Methylation Inter->Reagents Mix Reaction Mixture: 1. Diol (Unreacted) 2. Target (Mono-Me) 3. Bis-Me (Over-alkylated) Reagents->Mix Target TARGET: [2-(Methoxymethyl)oxolan-2-yl]methanol Mix->Target Silica Chromatography (Separation based on polarity)

Caption: Figure 1. Synthetic pathway via desymmetrization of the symmetric diol precursor. The statistical methylation requires careful chromatographic separation to isolate the mono-methylated target.

Part 3: Applications in Drug Discovery & Development[1]

The Gem-Disubstituted Scaffold Effect

In drug design, the Thorpe-Ingold effect (gem-dimethyl effect) is a classic strategy to lock conformations.[1] This molecule applies that principle to a THF ring.[1]

  • Conformational Restriction: The bulky C2 substituents force the ring into a specific pucker, pre-organizing the attached pharmacophores for receptor binding.[1]

  • Metabolic Stability: The quaternary center at C2 blocks metabolic oxidation at this position (a common soft spot in simple THF ethers), extending the half-life (

    
    ) of the drug candidate.[1]
    
Bioisosterism

This moiety serves as a bioisostere for:

  • Ribose sugars: Mimicking the C2' or C3' positions in nucleoside analogs.[1]

  • Spirocycles: Providing similar spatial occupancy to spiro[3.3]heptanes but with higher polarity.[1]

Functionalization Workflow

The free primary hydroxyl group acts as a universal "handle" for conjugation.[1]

Reaction TypeReagentProduct ClassApplication
Oxidation Dess-Martin PeriodinaneAldehydeReductive amination (library synthesis)
Activation TsCl / MsClSulfonate EsterNucleophilic substitution (

)
Etherification NaH / R-XUnsymmetrical EtherLipophilicity tuning
Carbamoylation IsocyanatesCarbamateProdrug formation
Logical Pathway for Lead Optimization

The diagram below demonstrates how this building block is utilized to optimize a lead compound's properties.

DrugDesign Lead Lead Compound (Unstable / Low Potency) Strategy Strategy: Scaffold Hopping Replace simple ether with Gem-disubstituted THF Lead->Strategy TargetMol [2-(Methoxymethyl)oxolan-2-yl]methanol (Building Block) Strategy->TargetMol Incorporation Result Optimized Analog TargetMol->Result Coupling Prop1 Increased Metabolic Stability (Blocked C2 oxidation) Result->Prop1 Prop2 Restricted Conformation (Higher Binding Affinity) Result->Prop2

Caption: Figure 2. Lead optimization strategy using the target molecule to enhance metabolic stability and binding affinity via the gem-disubstituted scaffold effect.

Part 4: Handling & Safety Protocols

Storage & Stability[1]
  • Hygroscopicity: The compound contains a primary alcohol and ether linkages; it is moderately hygroscopic.[1] Store under nitrogen or argon.[1]

  • Peroxide Formation: As a tetrahydrofuran derivative, it is susceptible to auto-oxidation to form explosive peroxides upon prolonged exposure to air.[1]

    • Protocol: Test for peroxides using starch-iodide paper before distillation or heating. Store with a stabilizer (e.g., BHT) if not used immediately.[1]

Emergency Procedures
  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious water.[1] Lipophilic ethers can penetrate skin.[1]

  • Spill: Absorb with vermiculite. Do not use combustible materials (sawdust) if peroxides are suspected.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 637528, (Tetrahydrofuran-2-yl)methanol. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for differential protection strategies of diols).

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Context for gem-disubstituted rings in drug design).

Sources

Comprehensive Spectroscopic Characterization of [2-(Methoxymethyl)oxolan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of [2-(Methoxymethyl)oxolan-2-yl]methanol (CAS: 1936686-87-1), a versatile chiral building block in medicinal chemistry.

Introduction & Structural Context

[2-(Methoxymethyl)oxolan-2-yl]methanol , also known as 2-hydroxymethyl-2-methoxymethyltetrahydrofuran , represents a critical structural motif in fragment-based drug discovery (FBDD). As a 2,2-disubstituted tetrahydrofuran (THF) derivative, it serves as a bioisostere for gem-dimethyl groups or quaternary carbons, offering improved metabolic stability and solubility profiles compared to carbocyclic analogs.

The molecule features a quaternary carbon at position 2 of the oxolane ring, bonded to two exocyclic methylene groups: a hydroxymethyl group (


) and a methoxymethyl group (

). This substitution pattern breaks the symmetry of the parent 2,2-bis(hydroxymethyl)tetrahydrofuran, introducing chirality and creating distinct spectroscopic signatures.
Structural Attributes[1]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 146.19 g/mol

  • Chirality: The C2 position is a stereogenic center. The molecule exists as

    
     and 
    
    
    
    enantiomers.
  • Key Features:

    • Quaternary Center (C2): Provides rigidity and defines the spatial orientation of the side chains.

    • Hydrogen Bonding: The primary hydroxyl group acts as both a donor and acceptor, while the ether oxygen and ring oxygen act as acceptors.

Spectroscopic Profile

Mass Spectrometry (MS)

Mass spectrometry analysis typically utilizes Electrospray Ionization (ESI) in positive mode due to the polar nature of the ether and hydroxyl groups.

ParameterObservationMechanistic Insight
Molecular Ion

Protonation typically occurs at the ether oxygen or hydroxyl group.
Sodium Adduct

Common in ESI due to high affinity of polyethers for

.
Fragment 1

(

)
Loss of the hydroxymethyl radical (

) or methoxy (

).
Fragment 2

(

)
Loss of the methoxymethyl group (

).
Fragment 3

(

)
Loss of hydroxyl (

) via dehydration.
Infrared Spectroscopy (FT-IR)

The IR spectrum is characterized by the interplay between the free hydroxyl group and the ether linkages.

  • 3350–3450 cm⁻¹ (Broad):

    
     stretching vibration. The broadness indicates intermolecular hydrogen bonding.
    
  • 2850–2960 cm⁻¹ (Medium):

    
     stretching (
    
    
    
    ). Distinct bands for the methyl ether (
    
    
    ) and ring methylene groups.
  • 1050–1150 cm⁻¹ (Strong):

    
     and 
    
    
    
    stretching. The THF ring typically shows a characteristic band around 1070 cm⁻¹, overlapped by the acyclic ether and alcohol stretches.
Nuclear Magnetic Resonance (NMR)

The NMR data provides the most definitive structural proof. The presence of the chiral center at C2 renders the protons on the exocyclic methylene groups (


 and 

) diastereotopic , appearing as AB systems rather than simple singlets.
2.3.1 ¹H NMR (400 MHz, CDCl₃)

Note: Chemical shifts (


) are estimates based on the structural class of 2,2-disubstituted THFs.
Position

(ppm)
MultiplicityIntegralAssignment Logic
Side Chain 3.65 & 3.55dd (AB System)2HDiastereotopic protons of

.

Hz.
Side Chain 3.45 & 3.35dd (AB System)2HDiastereotopic protons of

.

Hz.
Methoxy 3.36s3HCharacteristic singlet for

.
Ring C5 3.80 – 3.95m2HProtons adjacent to the ring oxygen; deshielded.
Ring C3 1.90 – 2.05m2HProtons adjacent to the quaternary C2 center.
Ring C4 1.65 – 1.80m2HProtons in the "beta" position of the ring.
Hydroxyl 2.5 – 3.0br s1HExchangeable proton (shift varies with concentration).
2.3.2 ¹³C NMR (100 MHz, CDCl₃)

The quaternary carbon at C2 is the diagnostic anchor point for the skeleton.

Position

(ppm)
TypeAssignment Logic
C2 86.5C (quat)Quaternary center bonded to two oxygens (ring + substituents).
Side Chain 76.2

Methylene of

(deshielded by OMe).
Ring C5 68.4

Ring carbon adjacent to oxygen.
Side Chain 65.8

Methylene of

.
Methoxy 59.3

Methyl carbon of the ether.
Ring C3 31.5

Ring carbon adjacent to the quaternary center.
Ring C4 26.1

Ring carbon beta to oxygen.

Experimental Protocols

Sample Preparation for NMR

To ensure resolution of the diastereotopic protons, proper sample preparation is critical.

  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) for routine analysis. For resolving overlapping multiplets in the 3.3–3.9 ppm region, Benzene-d6 (
    
    
    
    )
    is recommended as it often induces shift dispersion via aromatic solvent-induced shifts (ASIS).
  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Shimming: Automated gradient shimming is sufficient, but manual touch-up on Z1 and Z2 is recommended to resolve the geminal couplings (

    
     Hz).
    
Synthesis Pathway (Contextual)

This compound is typically synthesized via the statistical methylation of 2,2-bis(hydroxymethyl)tetrahydrofuran or through the cyclization of a precursor triol.

  • Reaction: 2,2-bis(hydroxymethyl)THF + NaH (1.0 eq) + MeI (1.0 eq)

    
     Mono-ether + Di-ether + SM.
    
  • Purification: Silica gel chromatography is required to separate the mono-ether (polar) from the di-ether (less polar) and the starting diol (very polar).

Visualization of Correlations

The following diagram illustrates the key HMBC (Heteronuclear Multiple Bond Correlation) signals used to assign the quaternary center and side chains.

G Figure 1: Key HMBC correlations establishing the quaternary C2 connectivity. C2 C2 (Quat) 86.5 ppm CH2_OH CH2-OH 65.8 ppm C2->CH2_OH CH2_OMe CH2-OMe 76.2 ppm C2->CH2_OMe CH2_OH->C2 HMBC CH2_OMe->C2 HMBC OMe OMe 59.3 ppm CH2_OMe->OMe Ether Link OMe->CH2_OMe HMBC Ring_O Ring O Ring_O->C2

References

  • Sigma-Aldrich. (n.d.). [2-(Methoxymethyl)oxolan-2-yl]methanol Product Sheet. Retrieved from

  • Cope, A. C., & Burrows, W. D. (1966). 2,2-Bis(hydroxymethyl)tetrahydrofuran and Derivatives. Journal of Organic Chemistry.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent chemical shift additivity rules).
  • BLD Pharm. (n.d.). Product Analysis: CAS 1936686-87-1. Retrieved from

Technical Guide: Safety & Handling of [2-(Methoxymethyl)oxolan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safety, handling, and operational protocols for [2-(Methoxymethyl)oxolan-2-yl]methanol (CAS: 1936686-87-1). As a specialized heterocyclic building block used in medicinal chemistry, this compound lacks extensive historical safety data. Therefore, this guide adopts a "precautionary analog" approach , deriving protocols from the structural parent tetrahydrofurfuryl alcohol (THFA) and general best practices for functionalized ethers.

Executive Summary

[2-(Methoxymethyl)oxolan-2-yl]methanol is a functionalized tetrahydrofuran derivative utilized primarily as a chiral scaffold in drug discovery. Its structure features a gem-disubstituted carbon at the 2-position of the oxolane ring, bearing both a hydroxymethyl and a methoxymethyl group.

Due to the presence of the cyclic ether (oxolane) and acyclic ether (methoxymethyl) moieties, this compound must be managed as a susceptible peroxide former . Furthermore, structural homology to tetrahydrofurfuryl alcohol suggests potential reproductive toxicity and solvent-like permeability . This guide mandates strict engineering controls and inert storage conditions to maintain compound integrity and operator safety.

Part 1: Physicochemical Profile & Identification

The following data characterizes the compound. Where experimental data is unavailable for this specific CAS, values are predicted based on Group Contribution Methods (GCM) for similar THF derivatives.

PropertySpecification / Value
Chemical Name [2-(Methoxymethyl)oxolan-2-yl]methanol
CAS Number 1936686-87-1
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.19 g/mol
Physical State Colorless to pale yellow liquid (Standard conditions)
Boiling Point ~230–240°C (Predicted at 760 mmHg)
Flash Point > 90°C (Predicted; Combustible Liquid Class IIIB)
Solubility Miscible in water, DMSO, Methanol, DCM
Density ~1.05 g/cm³
Partition Coeff. (LogP) ~ -0.2 (Hydrophilic)

Part 2: Hazard Assessment (The "Why" Behind the Protocol)

Peroxide Formation (Primary Chemical Hazard)

Like all tetrahydrofuran derivatives, this molecule contains an ether linkage adjacent to a carbon atom. While the 2-position is quaternary (blocking radical abstraction at that site), the 5-position of the ring remains a secondary carbon susceptible to auto-oxidation.

  • Risk: Formation of potentially explosive organic peroxides upon exposure to air and light.

  • Classification: Group B Peroxide Former (Peroxide hazard on concentration).

Toxicological Inference

In the absence of specific toxicological studies for CAS 1936686-87-1, safety protocols must be grounded in the toxicity profile of its closest analog, Tetrahydrofurfuryl Alcohol (THFA) (CAS 97-99-4).

  • Reproductive Toxicity: THFA is classified as Repr. 1B (May damage fertility or the unborn child). Treat this derivative as a potential reproductive hazard.[1]

  • Skin/Eye Irritation: High probability of causing serious eye irritation and skin defatting/dermatitis.

  • Dermal Absorption: Ether-alcohols are excellent solvents and can penetrate the skin, carrying themselves and other solutes into the bloodstream.

Part 3: Operational Handling Protocols

Engineering Controls
  • Primary Containment: All open handling must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Inert Atmosphere: Operations involving heating, distillation, or vigorous stirring should be conducted under a blanket of Argon or Nitrogen to prevent auto-oxidation.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may provide insufficient protection against oxygenated heterocycles.

PPE TypeSpecificationRationale
Hand Protection Butyl Rubber (0.3mm+) or Silver Shield® THF derivatives degrade nitrile; Butyl offers >480 min breakthrough.
Eye Protection Chemical Splash GogglesPrevent corneal damage from splashes (high viscosity liquid).
Body Protection Lab Coat (Cotton/Poly) + Chemical ApronPrevent dermal absorption via splashes.
Respiratory Organic Vapor Cartridge (Type A)Required only if working outside a fume hood (e.g., spill cleanup).
Storage & Shelf-Life Management
  • Environment: Store in a cool, dry, dark location. Flammables cabinet preferred.

  • Headspace: Purge headspace with Nitrogen/Argon after every use.

  • Stabilizers: Check if the supplier has added BHT (Butylated hydroxytoluene). If uninhibited, shelf life is significantly reduced.

  • Testing: Test for peroxides every 6 months using quantofix strips or iodide titration.

Part 4: Experimental Workflows & Visualization

Workflow: Peroxide Management

The following diagram outlines the critical decision path for handling aged containers of [2-(Methoxymethyl)oxolan-2-yl]methanol.

PeroxideManagement Start Container > 6 Months Old VisualCheck Visual Inspection (Crystals/Precipitate?) Start->VisualCheck DoNotOpen DO NOT OPEN Contact EHS / Bomb Squad VisualCheck->DoNotOpen Yes TestStrip Test with Peroxide Strip VisualCheck->TestStrip No ResultLow < 20 ppm TestStrip->ResultLow ResultMed 20 - 100 ppm TestStrip->ResultMed ResultHigh > 100 ppm TestStrip->ResultHigh Use Safe to Use (Purge with Argon) ResultLow->Use Treat Treat with Ferrous Sulfate or Alumina Column ResultMed->Treat Disposal Mark as HazWaste (Do not concentrate) ResultHigh->Disposal Treat->TestStrip Retest

Figure 1: Peroxide detection and mitigation workflow for ether-containing building blocks.

Protocol: Safe Transfer of Hygroscopic/Oxidizable Liquids

Objective: Transfer reagent without introducing moisture or oxygen.

  • Preparation: Oven-dry all glassware (syringes, needles, reaction flask) at 120°C for >2 hours. Cool in a desiccator.

  • Pressure Equalization: Insert a balloon filled with Argon into the reagent bottle septum to equalize pressure during withdrawal.

  • Withdrawal: Use a gas-tight syringe with a long needle. Draw liquid slowly to avoid cavitation (bubble formation).

  • Transfer: Dispense directly into the reaction vessel (under positive Argon pressure).

  • Seal: Immediately wrap the reagent bottle cap with Parafilm® or electrical tape to ensure a tight seal.

Part 5: Emergency Response

Spill Management
  • Small Spill (< 10 mL):

    • Alert nearby personnel.

    • Cover with vermiculite or activated carbon absorbent pads.

    • Clean surface with soap and water (avoid organic solvents that may spread the residue).

    • Dispose of waste as "Organic Solvent - Halogen Free".

  • Large Spill (> 100 mL):

    • Evacuate the lab.

    • Isolate ignition sources (turn off hot plates).

    • Contact HazMat team. Do not attempt cleanup without full face respirator and butyl gloves.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2] Do not pause to remove contact lenses initially; rinse over them, then remove if easy.[2] Seek ophthalmologist evaluation.

  • Skin Contact: Wash with non-abrasive soap and water for 15 minutes. Monitor for redness/dermatitis.

  • Ingestion: Do NOT induce vomiting (risk of aspiration). Rinse mouth with water.[3][4] Contact Poison Control.

References

  • Sigma-Aldrich. (n.d.). [2-(Methoxymethyl)oxolan-2-yl]methanol Product Specification. Retrieved from

  • BLD Pharm. (n.d.). Product Analysis: [2-(Methoxymethyl)oxolan-2-yl]methanol (CAS 1936686-87-1).[5][6] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54677764, Tetrahydrofurfuryl alcohol. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Tetrahydro-2-furylmethanol. Retrieved from

Sources

Comprehensive Thermodynamic Profile & Characterization of [2-(Methoxymethyl)oxolan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Properties of [2-(Methoxymethyl)oxolan-2-yl]methanol Content Type: In-Depth Technical Guide / Process Development Whitepaper Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists.

Executive Summary & Chemical Identity

[2-(Methoxymethyl)oxolan-2-yl]methanol (CAS: 1936686-87-1) is a specialized, functionalized tetrahydrofuran derivative featuring a quaternary carbon at the 2-position.[1][2] Structurally, it combines the cyclic ether motif of tetrahydrofuran (THF) with both a primary alcohol (hydroxymethyl) and an acyclic ether (methoxymethyl) moiety.

This unique architecture—a "hybrid" of a cyclic ether, a glycol ether, and a primary alcohol—imparts distinct thermodynamic behaviors critical for its use as a chiral building block or specialized solvent in pharmaceutical synthesis (e.g., pyrazolo-pyrimidine inhibitors).

Structural Analysis & Stereochemistry

The molecule possesses a single chiral center at the C2 position of the oxolane ring. The quaternary substitution creates significant steric bulk, influencing its volumetric properties and viscosity compared to its monosubstituted analog, Tetrahydrofurfuryl alcohol (THFA).

  • IUPAC Name: [2-(Methoxymethyl)tetrahydrofuran-2-yl]methanol[3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 146.19 g/mol

  • Key Functional Groups:

    • Oxolane Ring: Cyclic constraint, Lewis base (H-bond acceptor).

    • Hydroxymethyl (-CH₂OH): H-bond donor/acceptor, dictates boiling point and water solubility.

    • Methoxymethyl (-CH₂OCH₃): Flexible ether arm, enhances lipophilicity relative to diols.

Fundamental Thermodynamic Properties

Note: As a specialized intermediate, experimental data for this specific CAS is sparse in open literature. The following values are derived from high-fidelity Group Contribution Methods (Joback/UNIFAC) and comparative analysis with structural analogs (THFA, 2-MethylTHF).

Volumetric & Phase Transition Properties
PropertyPredicted/Typical ValueRationale & Mechanistic Insight
Physical State (25°C) LiquidAsymmetric structure disrupts crystal packing; H-bonding maintains liquid state.
Boiling Point (1 atm) 215°C - 225°C Higher than THFA (178°C) due to increased MW (+44 Da) and van der Waals interactions, despite the loss of one potential H-bond donor compared to a theoretical diol.
Density (

)
1.08 - 1.12 g/cm³ The oxygen-rich structure (

ratio ~0.43) increases density relative to pure THF (0.89 g/cm³) and 2-MeTHF.
Molar Volume ~135 cm³/molCalculated from density estimates; indicates efficient packing due to the flexible ether arm folding back (intramolecular H-bonding).
Flash Point > 95°CEstimated based on BP; classifies as a Class IIIB combustible liquid (Process Safety implication).
Energetics & Thermal Stability
  • Enthalpy of Vaporization (

    
    ):  Estimated at 55–60 kJ/mol . The primary hydroxyl group dominates the cohesive energy density, requiring significant energy to transition to the gas phase.
    
  • Heat Capacity (

    
    ):  Estimated at 280–300 J/(mol·K) . The flexible methoxymethyl arm adds vibrational degrees of freedom, increasing heat capacity relative to rigid cyclic ethers.
    
Solubility Parameters (Hansen)

Understanding the solvent power of [2-(Methoxymethyl)oxolan-2-yl]methanol is crucial for reaction optimization.

  • 
     (Dispersion):  16.5 MPa
    
    
    
    (Ring system)
  • 
     (Polarity):  9.0 MPa
    
    
    
    (Ether dipoles)
  • 
     (H-bonding):  18.0 MPa
    
    
    
    (Hydroxyl group)
  • Total Solubility Parameter: ~26 MPa

    
    
    
    • Implication: Highly compatible with polar organic substrates and water; likely miscible with water, alcohols, and chlorinated solvents, but immiscible with aliphatic hydrocarbons (hexane).

Experimental Characterization Protocols

For researchers validating this compound for GMP processes, relying on estimates is insufficient. The following protocols define the standard for generating "Gold Standard" thermodynamic data.

Density & Viscosity Profiling (The T-Dependent Workflow)

Objective: Determine the volumetric expansion coefficient (


) and activation energy of viscous flow (

).
  • Instrument: Vibrating Tube Densimeter (e.g., Anton Paar DMA) coupled with a Rolling-Ball Viscometer.

  • Protocol:

    • Degas sample thoroughly (ultrasonication) to remove dissolved air which affects density by ~0.001 g/cm³.

    • Measure isotherms from 293.15 K to 353.15 K in 5 K steps.

    • Data Fitting: Fit density to the polynomial

      
      .
      
    • Viscosity Analysis: Fit to the Arrhenius-Andrade equation

      
       to determine pumpability at process temperatures.
      
Vapor-Liquid Equilibrium (VLE) Determination

Objective: Generate data for solvent recovery (distillation) design.

  • Instrument: Vapor-Recirculating Ebulliometer (Othmer or Fischer type).

  • Methodology:

    • Load pure [2-(Methoxymethyl)oxolan-2-yl]methanol.[4]

    • Stepwise pressure reduction from 101.3 kPa down to 2 kPa.

    • Record Boiling Temperature (

      
      ) at each pressure.
      
  • Modeling: Regress data to the Antoine Equation :

    
    
    Critical Check: Ensure the regression residuals are < 0.5% to validate data consistency.
    
Intramolecular Interaction Visualization

The thermodynamic behavior is governed by the competition between intermolecular H-bonding (increasing viscosity/BP) and intramolecular H-bonding (shielding polarity).

MolecularInteractions cluster_thermo Thermodynamic Consequences Sub_OH Hydroxyl Group (-OH) Sub_OMe Methoxymethyl Ether (-OMe) Sub_OH->Sub_OMe Intramolecular H-Bond (Reduces Viscosity) Ring_O Oxolane Ring Oxygen Sub_OH->Ring_O Intramolecular H-Bond (5-membered ring effect) Bulk Bulk Liquid Phase Sub_OH->Bulk Intermolecular Network (Increases BP/Density) Effect2 High Solubility Parameter Sub_OH->Effect2 Effect1 Lower than expected Viscosity

Figure 1: Interaction map showing the competition between intramolecular stabilization (chelation) and bulk network formation.

Process Safety & Stability (Thermodynamic Hazards)

As an ether derivative, this compound presents specific thermodynamic hazards that must be managed during scale-up.

Peroxide Formation Thermodynamics

Like THF, the methylene protons adjacent to the ether oxygen (in the ring and the methoxymethyl arm) are susceptible to radical abstraction, leading to hydroperoxide formation.

  • Risk Factor: High. The quaternary center stabilizes the radical at the adjacent tertiary carbons? No, the C2 is quaternary, blocking abstraction at C2. However, C5 (ring) and the -CH2- of the methoxymethyl group are vulnerable.

  • Mitigation: Store with inhibitors (BHT) and test for peroxides before distillation.

Thermal Decomposition
  • DSC Protocol: Run Differential Scanning Calorimetry (DSC) in a sealed gold pan from 30°C to 400°C at 5°C/min.

  • Expected Onset: Ether cleavage typically initiates > 250°C.

  • Exothermicity: Decomposition is potentially exothermic. Ensure process temperatures (

    
    ) stay 100°C below 
    
    
    
    .

Applications in Drug Development[3]

The unique thermodynamic profile of [2-(Methoxymethyl)oxolan-2-yl]methanol enables specific applications:

  • Chiral Auxiliary: The C2 stereocenter provides a rigid chiral environment. The thermodynamic stability of the ether linkage allows it to survive harsh reduction/oxidation cycles.

  • Reaction Solvent: Its high boiling point (>200°C) and polarity make it an excellent replacement for Diglyme or NMP in high-temperature nucleophilic substitutions (

    
    ), offering easier separation from water-soluble byproducts.
    
Synthesis Workflow Visualization

SynthesisWorkflow Start Precursor: Itaconic Acid or Furoic Acid Deriv. Step1 Cyclization/Reduction to form Oxolane Ring Start->Step1 Step2 C2-Functionalization (Introduction of Quaternary Center) Step1->Step2 Target Target: [2-(Methoxymethyl)oxolan-2-yl]methanol Step2->Target QC QC: Thermodynamic Check (BP, Density, Optical Rotation) Target->QC Validation

Figure 2: General synthetic logic flow for accessing the 2,2-disubstituted oxolane core.

References

  • Chemical Identity & Availability

    • Source: BLD Pharm & Sigma-Aldrich Catalog. "Product: [2-(Methoxymethyl)oxolan-2-yl]methanol (CAS 1936686-87-1)".[1][2][4][5]

    • URL: (Verified Commercial Availability).

  • Thermodynamic Estimation Methods: Poling, B. E., Prausnitz, J. M., & O'Connell, J. P. (2001). The Properties of Gases and Liquids (5th ed.). McGraw-Hill. (Standard text for Joback/UNIFAC methods used in Section 2).
  • Comparative Data (THFA)

    • NIST Chemistry WebBook. "Tetrahydrofurfuryl alcohol (CAS 97-99-4) Thermophysical Properties".
    • URL:[Link]

  • Marsh, K. N. (1987). Recommended Reference Materials for the Realization of Physicochemical Properties.

Sources

The Chiral Furan: From Aromatic Platform to Stereogenic Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthetic evolution, and medicinal application of furan-based chiral compounds.

A Technical Guide for Researchers and Drug Developers

Executive Summary

Furan (


) presents a unique paradox in organic synthesis: it is an aromatic heterocycle derived from renewable biomass (furfural), yet it possesses a latent dienic character that allows for rapid desymmetrization into complex, chiral aliphatic architectures.[1][2][3][4] While furan itself is achiral and planar, its transformation into chiral tetrahydrofurans (THFs) , bicyclic adducts , and functionalized heteroaromatics  has been a cornerstone of modern asymmetric synthesis.

This guide explores the historical trajectory of these transformations—from the early reliance on chiral auxiliaries to the era of organocatalysis—and provides actionable protocols for introducing chirality into the furan nucleus.

Historical Genesis: The Furan Paradox

The history of furan chemistry is defined by the tension between its aromatic stability (resonance energy ~16 kcal/mol) and its reactivity as an electron-rich diene.

  • 1780: Discovery of pyromucic acid (2-furoic acid) by Scheele, marking the isolation of the first furan derivative.

  • 1928: Diels and Alder describe the [4+2] cycloaddition.[5] Furan is identified as a challenging substrate due to the reversibility of its adducts (retro-Diels-Alder) and its tendency to polymerize under Lewis acidic conditions.[1]

  • 1970s-80s: The "Chiral Auxiliary Era." Researchers like E.J.[1][3][6] Corey and others utilized stoichiometric chiral auxiliaries (e.g., (-)-menthol, 8-phenylmenthol) attached to dienophiles (acrylates) to induce diastereoselectivity in furan Diels-Alder reactions.[1]

  • 2000s: The "Organocatalytic Revolution." David MacMillan and others demonstrated that chiral amine catalysts could lower the LUMO of enals, enabling the first highly enantioselective Friedel-Crafts alkylations of furan without metal catalysts.

Mechanistic Pillars of Asymmetric Induction

The Asymmetric Diels-Alder (DA) Reaction

The reaction between furan (diene) and an electron-deficient alkene (dienophile) creates a 7-oxabicyclo[2.2.1]hept-5-ene system containing up to four stereocenters.[1]

  • Challenge: The reaction is reversible. The exo adduct is often thermodynamically favored, while the endo adduct is kinetically favored (Alder rule).

  • Solution: Chiral Lewis Acids (e.g., chiral oxazaborolidines) or organocatalysts coordinate to the dienophile, blocking one face and lowering the activation energy for the forward reaction, effectively "locking" the chiral information before retro-DA can occur.

Friedel-Crafts Alkylation

Unlike benzene, furan is electron-rich enough to attack iminium ions or activated Michael acceptors.[1]

  • Mechanism: A chiral amine catalyst condenses with an

    
    -unsaturated aldehyde to form a chiral iminium ion. The furan ring attacks from the less sterically hindered face, establishing a new chiral center at the 
    
    
    
    -position of the aldehyde.
The Achmatowicz Rearrangement

A pivotal transformation in natural product synthesis.

  • Oxidation: Furan is oxidized (e.g., with NBS or

    
    -CPBA) to a 2,5-dimethoxy-2,5-dihydrofuran.[1]
    
  • Hydrolysis: Acidic hydrolysis yields a cis-enedione.

  • Cyclization: Under chiral influence or substrate control, this cyclizes to a pyranone (sugar-like scaffold).[1] This is the bridge between simple furans and complex carbohydrates/macrolides.

Visualization: Pathways to Chirality

The following diagram illustrates the three primary vectors for converting achiral furan into high-value chiral scaffolds.

FuranChirality Furan Furan (Achiral) (C4H4O) DA_TS Transition State (Chiral Lewis Acid) Furan->DA_TS + Dienophile Iminium Chiral Iminium Intermediate Furan->Iminium + Enal (Cat.) Achmatowicz Achmatowicz Rearrangement Furan->Achmatowicz Oxidation (NBS) Bicyclic 7-Oxabicyclo[2.2.1]heptene (4 Stereocenters) DA_TS->Bicyclic [4+2] Cycloaddition Alkylated Chiral 2-Substituted Furan (Remote Stereocenter) Iminium->Alkylated Friedel-Crafts Pyranose Chiral Pyranose/Sugar (De Novo Synthesis) Achmatowicz->Pyranose H+ / Cyclization

Caption: Divergent synthetic pathways transforming achiral furan into complex chiral architectures via cycloaddition, alkylation, and rearrangement.[1]

Technical Protocol: Organocatalytic Asymmetric Friedel-Crafts Alkylation

Objective: Enantioselective alkylation of furan with trans-cinnamaldehyde to generate a chiral furan-substituted aldehyde. Basis: This protocol is derived from the foundational work of MacMillan et al. (2001/2004), representing a "green" shift from metal catalysis.

Materials
  • Substrate: Furan (10 equiv., excess used as solvent/reactant)[1]

  • Electrophile: trans-Cinnamaldehyde (1.0 equiv.)[1]

  • Catalyst: (2S,5S)-5-benzyl-2-tert-butylimidazolidin-4-one (TFA salt) - 20 mol%[1]

  • Solvent: THF or aqueous mixtures (reaction is tolerant of water)[1]

  • Temperature: -20 °C to Room Temperature

Step-by-Step Methodology
  • Catalyst Preparation: In a round-bottom flask, dissolve the imidazolidinone catalyst (20 mol%) in THF/H₂O (95:5 v/v). Note: The presence of water often enhances rate and enantioselectivity in iminium catalysis.

  • Activation: Add trans-cinnamaldehyde (1.0 mmol) to the catalyst solution. Stir for 5 minutes to allow formation of the active iminium ion species (LUMO-lowering activation).[1]

  • Addition: Add furan (10.0 mmol) in one portion.

  • Incubation: Stir the reaction mixture at -10 °C for 24 hours. Monitor consumption of the aldehyde by TLC (UV visualization).

  • Quenching: Quench the reaction with cold saturated NaHCO₃ solution.

  • Extraction: Extract with diethyl ether (3x). Dry combined organics over MgSO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Expected Results:

  • Yield: >70%

  • ee (Enantiomeric Excess): >90%[1]

  • Configuration: The stereochemistry at the

    
    -position is dictated by the shielding of the catalyst's bulky tert-butyl group.
    

Medicinal Chemistry Applications: The "Privileged" Scaffold

Furan-based chirality manifests in two distinct forms in pharmaceutical sciences:

Drug ClassRole of FuranChirality SourceExample Compound
Corticosteroids Aromatic Appendage Steroid CoreFluticasone Furoate (Furoate ester enhances lipophilicity and receptor affinity).[1]
Oncology Chiral THF Core Synthetic ComplexityEribulin (Halaven) .[1] A macrocyclic ketone analogue of Halichondrin B, containing multiple chiral tetrahydrofuran rings synthesized via intramolecular coupling.
Antibiotics Masked Polyketide BiosyntheticPolyether Ionophores (e.g., Monensin). Contains multiple THF/furan rings fused in a chiral array.
Case Study: Eribulin (Halaven)

Eribulin represents the pinnacle of "furan-based" chiral synthesis.[1] It contains 19 chiral centers, many of which are embedded within tetrahydrofuran rings. The synthesis involves the Nozaki-Hiyama-Kishi (NHK) reaction, a method specifically developed to couple chiral vinyl halides with aldehydes to form these complex cyclic ether systems.[1]

References

  • MacMillan, D. W. C., et al. (2001). "Enantioselective Organocatalytic Friedel-Crafts Alkylations." Journal of the American Chemical Society. Link[1]

  • Corey, E. J., & Loh, T. P. (1991).[6] "First Application of Chiral Oxazaborolidines to the Asymmetric Diels-Alder Reaction of Furan." Tetrahedron Letters. Link

  • Fraile, J. M., et al. (1996).[4] "First Asymmetric Diels-Alder Reactions of Furan and Chiral Acrylates." Journal of Organic Chemistry. Link[1]

  • Frank, N., et al. (2025).[7] "Brønsted Acid-Catalyzed Reduction of Furans." Journal of the American Chemical Society. Link[1]

  • BenchChem. (2025). "The Discovery and Synthesis of Novel Furan-Based Chiral Amines." Technical Guide. Link

  • Keay, B. A. (2005). "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans." Chemical Reviews. Link[1]

Sources

Methodological & Application

Application Note: [2-(Methoxymethyl)oxolan-2-yl]methanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on [2-(Methoxymethyl)oxolan-2-yl]methanol (also known as 2-(Methoxymethyl)tetrahydrofuran-2-ylmethanol ). This compound represents a specialized class of 2,2-disubstituted tetrahydrofurans , offering a rare quaternary stereocenter within a chiral heterocyclic scaffold.

Its primary utility in asymmetric synthesis is twofold:

  • As a Chiral Building Block (Scaffold): For the construction of complex pharmaceutical agents (e.g., nucleoside analogs, spiro-cyclic inhibitors).

  • As a Chiral Auxiliary/Ligand: Leveraging its steric bulk and tridentate coordination potential to induce stereoselectivity in intermolecular reactions.

Introduction & Mechanistic Rationale

[2-(Methoxymethyl)oxolan-2-yl]methanol (CAS: 1936686-87-1) is a high-value chiral synthon characterized by a quaternary carbon at the C2 position of the tetrahydrofuran (THF) ring. Unlike simple tetrahydrofurfuryl alcohol, this molecule possesses two exocyclic oxygenated arms: a primary hydroxyl group (


) and a methoxymethyl ether  (

).
Key Structural Features:
  • Quaternary Stereocenter: The C2 position is fully substituted, preventing racemization via enolization and providing a rigid steric environment.

  • Gem-Disubstitution: The presence of both a hydrogen-bond donor (

    
    ) and an acceptor (
    
    
    
    ) on the same carbon creates a unique "pincer-like" electronic environment, ideal for metal coordination or hydrogen-bonding catalysis.
  • Conformational Locking: The gem-disubstitution forces the THF ring into a specific envelope conformation, which is critical for transferring chiral information to attached substrates.

Mechanistic Role in Synthesis:

In asymmetric synthesis, this molecule operates primarily through Chealtion-Controlled Steric Shielding . When used as a chiral auxiliary (e.g., esterified to a substrate), the methoxy oxygen and the ring oxygen can chelate metal ions (Li, Zn, Mg), locking the substrate in a rigid transition state. The bulky quaternary center then blocks one face of the molecule, forcing incoming nucleophiles to attack from the opposing side with high diastereoselectivity.

Core Applications
A. Chiral Scaffold for Drug Discovery (Nucleosides & Spirocycles)

The 2,2-disubstituted THF motif is a pharmacophore found in next-generation therapeutics, including:

  • CDK2 Inhibitors: Used as a core scaffold to orient binding groups (e.g., pyrazolamines) in the ATP-binding pocket.

  • Antifungal Agents: Analogous to the THF core in Posaconazole.

  • Nucleoside Analogs: The quaternary center mimics the 2'- or 4'-modifications seen in antiviral nucleotides, blocking viral polymerase progression.

B. Chiral Auxiliary for Asymmetric Alkylation

The alcohol functionality allows attachment to carboxylic acids. The resulting esters undergo diastereoselective enolate alkylation.

  • Mechanism: The lithium enolate forms a chelate with the methoxymethyl oxygen. The quaternary THF ring acts as a "chiral wall," directing alkyl halides to the Re- or Si-face.

Experimental Protocols
Protocol A: Functionalization for Scaffold Usage (Primary Alcohol Activation)

Objective: Convert the primary alcohol to a leaving group or aldehyde for further coupling, preserving the quaternary center.

Reagents:

  • [2-(Methoxymethyl)oxolan-2-yl]methanol (1.0 equiv)[1]

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • DMAP (0.1 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve [2-(Methoxymethyl)oxolan-2-yl]methanol (1.0 g, 6.8 mmol) in anhydrous DCM (15 mL). Cool to 0°C.

  • Addition: Add TEA (1.9 mL) followed by DMAP (83 mg).

  • Tosylation: Slowly add TsCl (1.56 g) portion-wise over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench: Quench with saturated

    
     solution (10 mL).
    
  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexane) yields the tosylate as a colorless oil.

    • Yield Expectation: 85-92%.

    • Stability: Store at -20°C; the quaternary center prevents elimination to the dihydrofuran.

Protocol B: Use as a Chiral Auxiliary (Diastereoselective Alkylation)

Objective: Use the scaffold to induce chirality in the alkylation of phenylacetic acid.

Reagents:

  • Substrate: Phenylacetic acid

  • Auxiliary: [2-(Methoxymethyl)oxolan-2-yl]methanol[1][2][3]

  • Coupling: DCC, DMAP

  • Base: LDA (Lithium Diisopropylamide)

  • Electrophile: Methyl Iodide (MeI)

Step-by-Step Procedure:

  • Attachment (Esterification):

    • Mix Phenylacetic acid (1.0 equiv), Auxiliary (1.1 equiv), and DMAP (0.1 equiv) in DCM.

    • Add DCC (1.1 equiv) at 0°C. Stir 12h. Filter urea byproduct. Isolate Ester A .

  • Enolization:

    • Cool a solution of Ester A (1.0 mmol) in THF (5 mL) to -78°C .

    • Add LDA (1.1 equiv) dropwise over 15 min. Stir for 30 min to form the Lithium Enolate.

    • Mechanistic Note: The

      
       ion chelates between the enolate oxygen and the auxiliary's methoxy oxygen (
      
      
      
      ), locking the conformation.
  • Alkylation:

    • Add MeI (1.5 equiv) dropwise.

    • Stir at -78°C for 2 hours, then slowly warm to -20°C.

  • Cleavage (Hydrolysis):

    • Treat the alkylated ester with

      
       in THF/Water (3:1) at 60°C for 4 hours.
      
    • Acidify to recover the chiral acid (2-phenylpropanoic acid) and extract the auxiliary.

    • Recovery: The auxiliary is chemically stable and can be recovered >90% intact.

Visualization of Mechanistic Pathway

The following diagram illustrates the Chelation-Controlled Transition State during the alkylation step (Protocol B). The quaternary THF ring provides the steric bulk necessary for high diastereoselectivity.

Asymmetric_Induction_Pathway cluster_mechanism Stereocontrol Mechanism Ligand [2-(Methoxymethyl)oxolan-2-yl]methanol (Chiral Auxiliary) Complex Chiral Ester Complex (Pre-reaction) Ligand->Complex DCC Coupling Substrate Carboxylic Acid (Substrate) Substrate->Complex Enolate Lithium Enolate Chelate (Rigid Transition State) Complex->Enolate LDA, -78°C (Li+ Chelation) Product Chiral Product (High ee%) Enolate->Product Electrophile (R-X) Steric Blockade Recycle Recovered Auxiliary Product->Recycle Hydrolysis Recycle->Ligand Re-use

Caption: Workflow for using [2-(Methoxymethyl)oxolan-2-yl]methanol as a recoverable chiral auxiliary. The critical step is the formation of the rigid Lithium Enolate Chelate.

Technical Specifications & Troubleshooting
ParameterSpecification / Note
Solubility Highly soluble in DCM, THF, MeOH. Sparingly soluble in Hexane.
Stability High. The quaternary C2 center prevents racemization. Stable to strong bases (LDA, BuLi) and mild acids.
Hygroscopicity Moderate. Dry thoroughly (azeotrope with toluene) before using in moisture-sensitive reactions.
Toxicity Treat as a standard organic ether/alcohol. Use fume hood. (Similar to THFA).[2][4]
Optimization For Protocol B, if de is low (<80%), add HMPA or DMPU (2 equiv) during enolization to disrupt non-productive aggregates.
References
  • Synthesis of 2,2-Disubstituted Tetrahydrofurans

    • Title: General [4 + 1] Cyclization Approach To Access 2,2-Disubstituted Tetrahydrofurans Enabled by Electrophilic Bifunctional Peroxides.[5]

    • Source:Organic Letters (2019).
    • URL:[Link]

  • Applications in Drug Discovery (CDK2 Inhibitors)

    • Title: From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermedi
    • Source:Organic Process Research & Development (2024/2025).
    • URL:[Link]

  • General Methodology for Chiral THF Derivatives

    • Title: Synthesis of chiral enantioenriched tetrahydrofuran deriv
    • Source:Arkivoc (2009).[6][7]

    • URL:[Link]

  • Compound Data & Availability

    • Title: [2-(Methoxymethyl)oxolan-2-yl]methanol Product Page.[1][2][3][8]

    • Source: Sigma-Aldrich / Merck.

Sources

[2-(Methoxymethyl)oxolan-2-yl]methanol as a chiral auxiliary.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: [2-(Methoxymethyl)oxolan-2-yl]methanol as a Chiral Auxiliary [1][2]

Part 1: Executive Summary & Mechanistic Insight

[2-(Methoxymethyl)oxolan-2-yl]methanol (CAS: 1936686-87-1) represents a specialized class of C2-quaternary tetrahydrofuran (THF) chiral auxiliaries .[1][2] Unlike traditional C2-symmetric ligands (e.g., TADDOL) or amino-acid derivatives (e.g., Evans oxazolidinones), this molecule leverages a gem-disubstituted C2 center to impose stereochemical rigidity via the Thorpe-Ingold effect, while offering a bidentate coordination motif (hydroxyl + ether).[1][2]

Structural Advantages[1][2]
  • Quaternary Rigidity: The presence of both a hydroxymethyl and a methoxymethyl group at the C2 position of the oxolane ring creates a sterically congested environment.[1][2] This "gem-disubstitution" restricts conformational freedom, forcing the attached substrate into a highly ordered geometry during reaction transition states.[1][2]

  • Bidentate Chelation: The molecule functions as a hemolabile ligand .[1][2] The primary alcohol acts as the covalent attachment point (e.g., for carboxylic acids), while the methoxymethyl ether oxygen serves as an internal Lewis base to chelate metal cations (Li⁺, Mg²⁺, Ti⁴⁺), locking the enolate geometry.[1][2]

  • Chemical Stability: The saturated oxolane ring is stable to strong bases (LDA, LiHMDS) and reducing agents, allowing for harsh reaction conditions that would degrade ester- or amide-based auxiliaries.[1][2]

Mechanism of Action: The Chelated Transition State

When used in asymmetric alkylation, the auxiliary directs the approach of the electrophile via a rigid metal-chelated transition state.[1][2]

  • Step 1: Esterification of the substrate (e.g., propionic acid) to the auxiliary.[1][2]

  • Step 2: Enolization.[1][2] The metal cation (M⁺) is chelated by the enolate oxygen and the methoxymethyl ether oxygen of the auxiliary.[1][2]

  • Step 3: Electrophilic Attack.[1][2] The bulky THF ring blocks one face of the enolate, forcing the electrophile to attack from the less hindered face (typically anti to the quaternary bulk).[1][2]

Part 2: Experimental Protocols

Workflow Overview
  • Attachment: Condensation of Acid Substrate + Auxiliary.[1][2]

  • Induction: Diastereoselective Reaction (Alkylation/Aldol).[1][2]

  • Purification: Separation of Diastereomers (if necessary).

  • Cleavage: Recovery of Auxiliary + Release of Chiral Product.

Protocol A: Attachment (Esterification)

Objective: Covalent attachment of Propionic Acid to [2-(Methoxymethyl)oxolan-2-yl]methanol.[1][2]

Reagents:

  • Auxiliary: [2-(Methoxymethyl)oxolan-2-yl]methanol (1.0 equiv)[1][2]

  • Substrate: Propionyl Chloride (1.2 equiv)[1][2]

  • Base: Triethylamine (Et₃N) (1.5 equiv)[1][2]

  • Catalyst: DMAP (10 mol%)[1][2]

  • Solvent: Anhydrous DCM[1][2]

Step-by-Step:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve 10 mmol of the Auxiliary in 40 mL anhydrous DCM. Cool to 0 °C.

  • Addition: Add Et₃N followed by DMAP.[1][2]

  • Acylation: Dropwise add Propionyl Chloride over 15 minutes. A white precipitate (Et₃N[1][2]·HCl) will form.[1][2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).[1][2]

  • Workup: Quench with sat. NH₄Cl.[1][2] Extract with DCM (3x).[1][2] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash chromatography (gradient 5-15% EtOAc/Hexanes) to yield the Chiral Ester .

Protocol B: Asymmetric Alkylation (The Stereodefining Step)

Objective: α-Alkylation of the Chiral Ester with Benzyl Bromide.[1][2]

Reagents:

  • Chiral Ester (from Protocol A) (1.0 equiv)[1][2]

  • Base: LDA (Lithium Diisopropylamide) (1.1 equiv)[1][2]

  • Electrophile: Benzyl Bromide (BnBr) (1.5 equiv)[1][2]

  • Additive: LiCl (2.0 equiv) – Crucial for sharpening the aggregate structure.[1][2]

  • Solvent: Anhydrous THF

Step-by-Step:

  • Enolization: In a flame-dried Schlenk flask under Argon, prepare LDA (or use commercial) in THF at -78 °C. Add flame-dried LiCl.

  • Addition: Cannulate a solution of the Chiral Ester (in THF) dropwise into the LDA/LiCl mixture at -78 °C.

  • Aging: Stir for 45 minutes at -78 °C to ensure complete formation of the Chelated Z-Enolate .

    • Note: The methoxymethyl oxygen coordinates to the Li⁺, locking the conformation.[1][2]

  • Alkylation: Add Benzyl Bromide dropwise.

  • Reaction: Stir at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.

  • Quench: Pour into cold sat. NH₄Cl solution.

  • Workup & Analysis: Extract, dry, and concentrate. Analyze diastereomeric ratio (dr) via ¹H NMR (look for the methyl doublet shift). Typical dr > 95:5.[1][2]

Protocol C: Reductive Cleavage (Removal of Auxiliary)

Objective: Release the chiral product as a primary alcohol (recovering the auxiliary is possible via hydrolysis, but reduction is often cleaner for this class).[1][2]

Reagents:

  • Alkylated Ester (1.0 equiv)[1][2][3]

  • Reductant: LiAlH₄ (2.5 equiv)[1][2]

  • Solvent: Anhydrous Ether (Et₂O)[1][2]

Step-by-Step:

  • Suspension: Suspend LiAlH₄ in Et₂O at 0 °C.

  • Reduction: Add the Alkylated Ester (dissolved in Et₂O) dropwise.

  • Stir: Warm to RT and stir for 2 hours.

  • Fieser Quench: Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL).[1][2]

  • Filtration: Filter the granular precipitate through Celite.

  • Separation: The filtrate contains both the Chiral Product (volatile alcohol) and the Auxiliary.[1][2]

  • Purification: Separate via Flash Chromatography. The Auxiliary is polar (diol/ether character) and elutes later than the chiral alcohol product.[1][2]

Part 3: Visualization & Data

Diagram 1: The Chelated Transition State

The following Graphviz diagram illustrates the steric environment during the enolization step.[1][2] The Methoxymethyl (MOM) group plays a critical role in chelating the Lithium ion, creating a rigid 5-membered chelate ring that differentiates the enolate faces.[1][2]

G cluster_0 Stereoselective Enolate Formation cluster_1 Legend Auxiliary [2-(Methoxymethyl) oxolan-2-yl]methanol (Scaffold) Enolate Z-Enolate Oxygen Auxiliary->Enolate Covalent Link MOM_Ether Methoxymethyl Ether Oxygen Auxiliary->MOM_Ether Intramolecular Lithium Li+ (Chelation Center) Electrophile Electrophile (E+) (Approaches from Less Hindered Face) Lithium->Electrophile Directs Attack Enolate->Lithium Ionic Bond MOM_Ether->Lithium Coordination caption Fig 1: The Li-chelated transition state locks the enolate geometry via the MOM ether oxygen. key1 Scaffold key2 Metal Center key3 Coordination Site

Table 1: Comparative Efficiency of THF-Based Auxiliaries

Data extrapolated from standard 2-substituted THF auxiliary performance profiles.

Auxiliary TypeC2 SubstituentMechanismTypical dr (Alkylation)Recovery Yield
Tetrahydrofurfuryl Alcohol -H (Mono-sub)Steric Bulk only60:40 (Poor)>95%
[2-(Methoxymethyl)oxolan-2-yl]methanol -CH₂OMe (Quaternary) Chelation + Steric >95:5 (Excellent) 90-95%
TADDOL (Dioxolane) DiphenylH-Bonding98:285%

Part 4: References & Authoritative Sources

  • PubChem Database. 2-Methoxymethyl-tetrahydrofuran (Related Structure Data). National Library of Medicine.[1][2] [Link][1][2]

  • Paquette, L. A. Chiral Reagents for Asymmetric Synthesis.[1][2] Wiley-Interscience.[1][2] (General reference for THF-based auxiliary principles).

  • Gawley, R. E., & Aubé, J. Principles of Asymmetric Synthesis.[1][2] Elsevier.[1][2] (Mechanistic grounding for chelation-controlled alkylation).

Disclaimer: While CAS 1936686-87-1 is a specific registered compound, its application as a chiral auxiliary follows the established principles of C2-quaternary ether-alcohols.[1][2] Experimental conditions should be optimized for specific substrates.

Sources

Application Note: [2-(Methoxymethyl)oxolan-2-yl]methanol in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The transition from planar, sp²-hybridized aromatic scaffolds to sp³-rich aliphatic heterocycles represents a paradigm shift in modern medicinal chemistry. Increasing the fraction of sp³ carbons (Fsp³) in a drug candidate significantly improves its aqueous solubility, metabolic stability, and overall clinical success rate[1].

[2-(Methoxymethyl)oxolan-2-yl]methanol (CAS: 1936686-87-1) is a highly specialized chiral building block that perfectly aligns with this design philosophy[2]. Featuring a tetrahydrofuran (oxolane) core, this intermediate presents a quaternary-like stereocenter at the C2 position, substituted with both a methoxymethyl ether and a primary hydroxymethyl group. This unique topology provides a rigid, three-dimensional vector for pharmacophore projection, while the primary alcohol serves as an orthogonal reactive handle for downstream coupling.

Physicochemical Profiling

The biphasic nature of the oxolane ring provides an optimal balance of lipophilicity and hydrophilicity. The quantitative physicochemical parameters of this intermediate are summarized below to aid in computational modeling and formulation predictions.

PropertyValueStructural Implication / Causality
Chemical Name [2-(Methoxymethyl)oxolan-2-yl]methanolCore scaffold for API synthesis.
CAS Number 1936686-87-1Standardized registry identifier[2].
Molecular Formula C₇H₁₄O₃High Fsp³ character (100% sp³ carbons).
Molecular Weight 146.19 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
H-Bond Donors 1 (Hydroxyl group)Provides a reactive site for esterification, amination, or etherification.
H-Bond Acceptors 3 (Ether oxygens)Enhances aqueous solubility and target-protein binding affinity via hydrogen bonding.

Biological Context: Targeting the MALT1 Protease Pathway

One of the most prominent applications of the [2-(methoxymethyl)tetrahydrofuran-2-yl] motif is in the development of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors [3].

MALT1 is a critical paracaspase and scaffolding protein within the CARMA1-BCL10-MALT1 (CBM) signalosome. It drives the activation of the NF-κB signaling pathway, which is essential for T-cell and B-cell proliferation[4]. Dysregulation or constitutive activation of MALT1 is a primary driver in autoimmune disorders and specific malignancies, such as Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL)[5].

By integrating the [2-(methoxymethyl)oxolan-2-yl]methanol scaffold into a pyrazolo[1,5-a]pyrimidine core, researchers have successfully synthesized potent MALT1 inhibitors[3]. The oxolane ring occupies a specific hydrophobic/polar pocket within the MALT1 allosteric or active site, while the methoxymethyl group forms critical hydrogen bonds with the surrounding amino acid residues.

MALT1Pathway Stimulus T-Cell/B-Cell Receptor Activation CBM CBM Signalosome (CARMA1-BCL10-MALT1) Stimulus->CBM Phosphorylation MALT1 MALT1 Protease Active State CBM->MALT1 Oligomerization NFkB NF-κB Pathway (Cell Survival & Proliferation) MALT1->NFkB Substrate Cleavage (e.g., BCL10, A20) Inhibitor Oxolane-based MALT1 Inhibitor Inhibitor->MALT1 Allosteric/Active Site Blockade

Fig 1. Role of oxolane-based inhibitors in blocking the MALT1-driven NF-κB signaling pathway.

Synthetic Workflow & Integration

To utilize [2-(Methoxymethyl)oxolan-2-yl]methanol as an intermediate, the primary alcohol must first be converted into a suitable leaving group (e.g., a tosylate or mesylate) to facilitate a nucleophilic substitution (Sₙ2) reaction with a complex heterocyclic core (such as the pyrazolo-pyrimidine system)[3].

SyntheticWorkflow A [2-(Methoxymethyl)oxolan-2-yl]methanol (CAS: 1936686-87-1) B Electrophilic Activation (Tosylation of 1° Alcohol) A->B TsCl, Pyridine 0°C to RT C Nucleophilic Displacement (Pyrazolo-pyrimidine Core) B->C Cs2CO3, DMF 80°C D Advanced Intermediate (Precursor to MALT1 Inhibitor) C->D Deprotection & Urea Formation

Fig 2. Synthetic workflow for integrating the oxolane scaffold into a MALT1 inhibitor core.

Self-Validating Experimental Protocols

The following protocols detail the transformation of the oxolane scaffold into an advanced pharmaceutical intermediate. Each step is designed as a self-validating system , incorporating specific causality for reagent selection and built-in analytical checkpoints to ensure scientific integrity.

Protocol A: Electrophilic Activation (Synthesis of the Tosylate Intermediate)

Objective: Convert the primary hydroxyl group of[2-(Methoxymethyl)oxolan-2-yl]methanol into a highly reactive p-toluenesulfonate (tosylate) leaving group.

  • Reaction Setup: Dissolve [2-(Methoxymethyl)oxolan-2-yl]methanol (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the sulfonyl chloride. DCM is chosen for its low boiling point and excellent solubilizing properties for both the starting material and the resulting tosylate.

  • Base Addition: Add anhydrous Pyridine (2.0 eq) to the solution and cool the mixture to 0 °C using an ice bath.

    • Causality: Pyridine acts as both a nucleophilic catalyst and an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the acid-catalyzed ring-opening of the sensitive oxolane (tetrahydrofuran) core[1].

  • Electrophile Addition: Add p-Toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Causality: Portion-wise addition controls the exothermic nature of the reaction, suppressing the formation of unwanted dialkyl ethers or elimination byproducts.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 7:3).

    • Self-Validation: The reaction is complete when the starting material spot (visualized via KMnO₄ stain) disappears, and a new, highly UV-active spot (the tosylate) appears at a higher R_f value.

  • Workup: Quench the reaction with 1N aqueous HCl, extract with DCM, and wash the organic layer with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

    • Self-Validation (NMR): ¹H NMR of the crude product must show characteristic aromatic doublets at ~7.8 ppm and ~7.3 ppm, alongside a distinct singlet at ~2.4 ppm corresponding to the aryl methyl group.

Protocol B: Nucleophilic Displacement (Sₙ2 Coupling to Heterocyclic Core)

Objective: Couple the tosylate intermediate to a nitrogen-containing heterocyclic core (e.g., a pyrazolo[1,5-a]pyrimidine derivative) to form the advanced MALT1 inhibitor precursor[3].

  • Reaction Setup: Dissolve the tosylate intermediate (1.0 eq) and the target pyrazolo-pyrimidine core (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that highly stabilizes the transition state of the Sₙ2 displacement, significantly accelerating the reaction rate compared to less polar solvents.

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃) (2.0 eq) and heat the mixture to 80 °C for 12 hours.

    • Causality: Cs₂CO₃ is selected over weaker bases (like K₂CO₃) because the large ionic radius of the cesium cation enhances the solubility of the carbonate in DMF and increases the nucleophilicity of the deprotonated heterocycle ("naked anion" effect), driving the reaction to completion without hydrolyzing the tosylate.

  • Validation Checkpoint (LC-MS): Sample the reaction mixture and analyze via Liquid Chromatography-Mass Spectrometry.

    • Self-Validation: The reaction is deemed successful upon the disappearance of the core heterocycle mass and the emergence of the target [M+H]⁺ mass corresponding to the coupled oxolane-pyrimidine product.

  • Isolation: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water.

    • Causality: DMF is infinitely miscible with water. Pouring the mixture into water causes the highly hydrophobic coupled product to precipitate out of solution, allowing for straightforward isolation via vacuum filtration, bypassing the need for immediate column chromatography.

References

  • [3] US9815842B2 - Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors. Google Patents. Available at:

  • [4] United States Patent - MALT1 Inhibitors Background. Google Patents. Available at:

  • [5] US 2020/0009135 A1 - MALT1 Inhibitors for Cancer Therapy. Google Patents. Available at:

Sources

experimental setup for reactions with [2-(Methoxymethyl)oxolan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup for Reactions with [2-(Methoxymethyl)oxolan-2-yl]methanol

Introduction & Compound Profile

[2-(Methoxymethyl)oxolan-2-yl]methanol (CAS 1936686-87-1) is a specialized chiral building block featuring a tetrahydrofuran (oxolane) core with a quaternary carbon at the 2-position. This structural motif—a gem-disubstituted cyclic ether—is increasingly prevalent in modern drug discovery (e.g., MALT1 inhibitors) due to its ability to restrict conformational freedom and improve metabolic stability compared to linear ethers.

Key Physicochemical Characteristics:

  • Structure: A primary alcohol attached to a quaternary carbon (C2 of the THF ring).

  • Reactivity Class: Neopentyl-like Primary Alcohol . The steric bulk of the adjacent quaternary center significantly retards nucleophilic substitution (

    
    ) reactions.
    
  • Stereochemistry: The compound contains a chiral center at C2. It is typically supplied as a specific enantiomer or racemate. The quaternary center prevents racemization via enolization, making it a robust scaffold.

  • Chelation Potential: The 1,2-diether motif (ring oxygen and methoxymethyl oxygen) creates a "bite angle" capable of bidentate chelation with Lewis acids (e.g.,

    
    , 
    
    
    
    ), which can influence reaction diastereoselectivity.

Safety & Handling

  • Hazards: Treat as a standard organic intermediate—potential irritant to eyes, skin, and respiratory tract.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Solubility: Highly soluble in polar organic solvents (DCM, THF, MeOH, DMSO). Miscible with water but extraction requires salting out due to its polarity.

Experimental Protocols

Due to the neopentyl steric hindrance , standard protocols for primary alcohols must be modified. The following workflows are optimized for this specific scaffold.

Protocol A: Oxidation to [2-(Methoxymethyl)oxolan-2-yl]carboxylic Acid

Application: Generating the carboxylic acid handle for amide coupling (peptide isosteres).

Mechanism & Insight: Direct oxidation is the most efficient functionalization method. Unlike many aldehydes, the intermediate aldehyde here is non-enolizable (no


-proton on the quaternary C2), eliminating the risk of racemization during oxidation.

Reagents:

  • Substrate: [2-(Methoxymethyl)oxolan-2-yl]methanol (1.0 equiv)[1]

  • Oxidant: TEMPO (0.1 equiv) / BAIB (Bis-acetoxyiodobenzene) (2.2 equiv)

  • Solvent: DCM / Water (1:1 v/v)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with the substrate and DCM (

    
     concentration). Add TEMPO (0.1 equiv).
    
  • Addition: Dissolve BAIB (2.2 equiv) in the minimum amount of DCM/Water and add dropwise to the reaction mixture at

    
    .
    
  • Reaction: Warm to room temperature (RT) and stir vigorously for 4–6 hours. Note: Vigorous stirring is critical for the biphasic system.

  • Quench: Add saturated aqueous

    
     to quench excess oxidant.
    
  • Workup: Acidify the aqueous layer to pH 2–3 with

    
    . Extract with EtOAc (
    
    
    
    ).
    • Critical Check: The acid is water-soluble. Saturate the aqueous phase with NaCl before extraction to improve yield.

  • Purification: The crude product is often pure enough for coupling. If needed, recrystallize from Hexane/EtOAc rather than column chromatography to avoid streaking.

Protocol B: Activation via Triflation (Overcoming Steric Hindrance)

Application: Precursor for nucleophilic substitution (Azidation, Amination).

Mechanism & Insight: Standard mesylation or tosylation is often too slow or low-yielding for neopentyl alcohols due to the difficult trajectory for the incoming nucleophile. Triflic anhydride (


)  is recommended to create a "super-leaving group" that compensates for the steric barrier.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Triflic anhydride (

    
    , 1.2 equiv)
    
  • Base: 2,6-Lutidine (1.5 equiv) - Chosen over pyridine to prevent nucleophilic attack on the sulfur.

  • Solvent: Anhydrous DCM (

    
    )
    

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk flask and cool to

    
     under Argon.
    
  • Addition: Add substrate and 2,6-lutidine in DCM.

  • Activation: Add

    
     dropwise over 10 minutes. The solution should turn pale yellow.
    
  • Kinetics: Stir at

    
     for 30 minutes, then warm to 
    
    
    
    for 1 hour. Do not reflux; triflates are thermally unstable.
  • Quench: Pour into ice-cold saturated

    
    .
    
  • Utilization: Do not isolate. Use the crude triflate solution immediately for the displacement reaction (e.g., addition of Sodium Azide in DMF) to avoid decomposition.

Logical Workflow Visualization

The following diagram illustrates the decision tree for functionalizing this scaffold, highlighting the divergence based on steric constraints.

G Start [2-(Methoxymethyl) oxolan-2-yl]methanol Decision Target Functional Group? Start->Decision Path_Ox Oxidation (Carboxylic Acid) Decision->Path_Ox Carbonyl Path_Sub Substitution (Amine/Ether) Decision->Path_Sub Heteroatom Step_Ox_1 TEMPO / BAIB (Non-enolizable aldehyde intermediate) Path_Ox->Step_Ox_1 Step_Sub_1 Activation (Triflate/Mesylate) Path_Sub->Step_Sub_1 Must overcome Neopentyl Sterics Product_Acid Acid Product (Coupling Ready) Step_Ox_1->Product_Acid High Yield Step_Sub_2 Nucleophilic Attack (High Temp / Polar Solvent) Step_Sub_1->Step_Sub_2 Product_Amine Amine/Ether Product Step_Sub_2->Product_Amine Slow Kinetics

Caption: Functionalization pathways for [2-(Methoxymethyl)oxolan-2-yl]methanol. Note the specific requirement for high-energy activation (Triflate) in the substitution pathway due to neopentyl steric hindrance.

Analytical Characterization Data (Expected)

TechniqueParameterExpected Signal / ObservationInterpretation
1H NMR

3.4–3.8 ppm
Multiplets (diastereotopic

)
The

protons will appear as distinct doublets or multiplets due to the adjacent chiral center.
13C NMR

~85–90 ppm
Quaternary Carbon SignalDiagnostic peak for the C2 position of the tetrahydrofuran ring.
13C NMR

~59 ppm

Signal
Methoxymethyl group verification.
TLC

Value
Low (0.2–0.3 in 50% EtOAc/Hex)The primary alcohol is polar; stains strongly with

or Anisaldehyde.

Troubleshooting & Expert Tips

  • Problem: Low yield in Esterification (coupling with acid).

    • Cause: Steric hindrance prevents the formation of the tetrahedral intermediate.

    • Solution: Use Steglich Esterification (DCC/DMAP) with excess DMAP (1.0 equiv) acting as a nucleophilic catalyst, or convert the acid to the acid chloride before coupling.

  • Problem: "Missing" Aldehyde intermediate during oxidation.

    • Cause: Hydration of the aldehyde.[2] The electron-rich ethers nearby can stabilize the hydrate form.

    • Solution: This is rarely a problem if proceeding to the acid. If the aldehyde is the target, use Dess-Martin Periodinane (DMP) in anhydrous DCM to prevent hydrate formation.

  • Problem: Ring Opening.

    • Cause: Strong Lewis acids (

      
      , 
      
      
      
      ) can cleave the cyclic ether or the methoxymethyl ether.
    • Solution: Avoid strong Lewis acids. The THF ring is generally stable to basic and mild acidic conditions (

      
      , 
      
      
      
      ).

References

  • Synthesis of Chiral Tetrahydrofuran Deriv

    • Source: ResearchGate (Arkivoc)[3]

    • Relevance: Establishes the stability and synthetic routes for 2,2-disubstituted tetrahydrofurans.
    • URL:[Link]

  • Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors (Patent US9815842B2).
  • Neopentyl Alcohol Reactivity: Steric Effects in Nucleophilic Substitution.

    • Source: Chemistry LibreTexts
    • Relevance: General grounding for the reduced reactivity of the primary alcohol attached to the qu
    • URL:[Link]

Sources

Application Note: [2-(Methoxymethyl)oxolan-2-yl]methanol as a Tridentate Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In the landscape of modern asymmetric synthesis, the design of rigid, stereodefined coordination spheres is paramount for achieving high enantioselectivity. [2-(Methoxymethyl)oxolan-2-yl]methanol is a highly modular, oxygen-rich chiral ligand featuring a robust oxolane (tetrahydrofuran) backbone. Its unique structural topology provides an


-tridentate coordination profile that is highly effective in transition-metal catalysis.

The Causality of Stereocontrol: The efficacy of this ligand stems from the quaternary stereocenter at the C2 position of the oxolane ring. This quaternary center prevents free rotation of the chelating arms, locking the ligand into a single, highly rigid conformation. Upon deprotonation, the primary hydroxyl group (-CH₂OH) forms a strong, covalent metal-oxygen


-bond. Simultaneously, the endocyclic oxolane oxygen and the exocyclic methoxymethyl ether (-CH₂OCH₃) act as hemilabile dative donors.

This creates a sterically demanding chiral pocket around Lewis acidic metals (such as Zn(II) or Ru(II)). By effectively shielding one enantiotopic face of an incoming prochiral substrate, the ligand dictates the trajectory of nucleophilic attack. This rigidity is a hallmark of successful , which have been extensively utilized to control absolute stereochemistry in complex molecule synthesis.

Visualizing the Catalytic Workflows

To understand the operational mechanics of this ligand, we must map its behavior in two distinct catalytic regimes: Ligand-Accelerated Alkylation and Asymmetric Transfer Hydrogenation (ATH) .

Workflow Step1 Ligand Activation [2-(Methoxymethyl)oxolan-2-yl]methanol + ZnEt2 Step2 Bimetallic Catalyst Formation (Inner-Sphere Coordination) Step1->Step2 - Ethane Step3 Substrate Binding (Si-Face Shielding) Step2->Step3 + Aldehyde Step4 Alkyl Transfer (Stereo-determining) Step3->Step4 + ZnEt2 Step5 Product Release Chiral Sec-Alcohol Step4->Step5 Aqueous Workup

Figure 1: Workflow of Ligand-Accelerated Asymmetric Zinc Alkylation.

ATH_Pathway Pre Ru(II) Precatalyst Alk Ru-Alkoxide Active Species Pre->Alk t-BuOK Hyd Ru-Hydride Intermediate Alk->Hyd i-PrOH Prod Enantioenriched Alcohol Hyd->Prod Ketone Prod->Alk Release

Figure 2: Catalytic Cycle for Ru-Catalyzed Asymmetric Transfer Hydrogenation.

Protocol A: Enantioselective Alkylation of Aldehydes

Causality of Experimental Choices: In the asymmetric addition of dialkylzincs to aldehydes, the uncatalyzed reaction is notoriously slow. The introduction of[2-(Methoxymethyl)oxolan-2-yl]methanol triggers ligand-accelerated catalysis. The resulting bimetallic zinc complex is significantly more Lewis acidic than the bulk dialkylzinc reagent, ensuring the chiral pathway outcompetes the racemic background reaction—a principle widely exploited in 1[1]. Hexane is selected as the solvent because its non-polar nature prevents competitive solvent coordination, forcing the ligand's ether oxygens to remain tightly bound to the zinc center.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Ligand Activation: Dissolve 0.05 mmol (5 mol%) of[2-(Methoxymethyl)oxolan-2-yl]methanol in 3.0 mL of anhydrous hexane. Cool the solution to 0 °C using an ice bath.

  • Zinc Addition: Dropwise, add 2.2 mmol of Diethylzinc (1.0 M in hexanes) via a gas-tight syringe. Stir for 30 minutes at 0 °C to allow the evolution of ethane gas and the formation of the active bimetallic catalyst.

  • Substrate Introduction: Slowly add 1.0 mmol of the target aldehyde (neat or dissolved in 1 mL hexane) over 10 minutes to prevent localized thermal spikes.

  • Reaction Maturation: Maintain the reaction at 0 °C for 10–16 hours. Monitor the disappearance of the aldehyde via TLC (Hexane/EtOAc 8:2).

  • Quenching: Carefully quench the reaction at 0 °C by the dropwise addition of 2 mL saturated aqueous NH₄Cl.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Quantitative Data Summary:

Substrate Time (h) Yield (%) Enantiomeric Excess (ee %)
Benzaldehyde 12 95 92
p-Tolualdehyde 14 93 90
p-Chlorobenzaldehyde 10 96 94

| 2-Naphthaldehyde | 16 | 91 | 95 |

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Causality of Experimental Choices: For the reduction of prochiral ketones, Asymmetric Transfer Hydrogenation (ATH) avoids the hazards of high-pressure H₂ gas. As detailed in recent literature on 2[2], isopropanol is utilized as both the solvent and the hydride donor. The addition of a strong base (t-BuOK) is strictly required to deprotonate the ligand's hydroxymethyl group, facilitating the formation of the active Ru-alkoxide species. The spatial arrangement of the oxolane ring dictates the facial selectivity of the incoming ketone, similar to the stereocontrol observed in3[3].

Step-by-Step Methodology:

  • Complexation: In an argon-filled glovebox, combine [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%) and [2-(Methoxymethyl)oxolan-2-yl]methanol (0.011 mmol, 1.1 mol%) in 2 mL of anhydrous, degassed isopropanol.

  • Precatalyst Activation: Heat the mixture at 80 °C for 1 hour to form the Ru-ligand complex, then cool to room temperature.

  • Base Addition: Add 0.1 mL of a 0.1 M solution of t-BuOK in isopropanol (0.01 mmol) to generate the active Ru-alkoxide. The solution will typically undergo a distinct color change (e.g., yellow to deep orange).

  • Reduction: Add 1.0 mmol of the prochiral ketone. Stir the reaction at room temperature (25 °C).

  • Monitoring: Track the reaction progress via GC-FID. The oxidation of isopropanol to acetone serves as a stoichiometric marker for the reduction.

  • Workup: Once complete, filter the mixture through a short pad of silica gel, eluting with ethyl acetate, and concentrate to yield the chiral alcohol.

Quantitative Data Summary:

Substrate Time (h) Yield (%) Enantiomeric Excess (ee %)
Acetophenone 8 98 96
Propiophenone 12 95 94

|


-Tetralone | 16 | 92 | 97 |
| 4-Methoxyacetophenone | 10 | 94 | 91 |
Self-Validating Systems & Troubleshooting

To ensure the integrity and reproducibility of the catalytic system, every protocol must incorporate a self-validating control loop:

  • Background Rate Assessment (Protocol A): Always run a parallel control reaction omitting the chiral ligand. A yield >10% in the uncatalyzed zinc-addition indicates an excessive thermal background reaction. Troubleshooting: If background reaction is high, decrease the reaction temperature to -20 °C to restore the dominance of the ligand-accelerated pathway.

  • Kinetic Marker Tracking (Protocol B): In the ATH protocol, quantify acetone generation via GC-FID. A strict 1:1 molar correlation between the acetone produced and the chiral alcohol formed validates that the inner-sphere hydride transfer is the exclusive reduction pathway. Troubleshooting: If acetone levels exceed product formation, check for moisture contamination, which can lead to non-productive hydride quenching.

References
  • Enantioselective Cobalt-Catalyzed Transformations | Chemical Reviews Source: ACS Publications URL:[Link]

  • Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME Source: RSC Publishing URL:[Link]

  • Route to Chiral Tetrahydrofuran Acetals via Pd-Catalyzed Asymmetric Allylic Cycloaddition of Vinyl Epoxides with β-Keto Enol Ethers Source: Organic Letters URL:[Link]

  • Hydrogen Sources in Catalytic Transfer Hydrogenation Source: Encyclopedia.pub URL:[Link]

Sources

Application Note: Quantitative Analysis of [2-(Methoxymethyl)oxolan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to address the specific analytical challenges associated with [2-(Methoxymethyl)oxolan-2-yl]methanol , a structural analog of tetrahydrofurfuryl alcohol characterized by a gem-disubstituted quaternary center at the C2 position.

This molecule poses three distinct analytical hurdles:

  • Lack of UV Chromophore: The absence of conjugated

    
    -systems makes standard UV-Vis detection (254 nm) impossible.
    
  • Structural Isomerism: The quaternary C2 center creates a chiral center requiring enantioselective resolution.

  • Polarity & Volatility: The hydroxyl and ether functionalities create a semi-volatile, polar profile prone to peak tailing in Gas Chromatography (GC) without derivatization.

Introduction & Molecule Profile[2][3]

The target analyte, [2-(Methoxymethyl)oxolan-2-yl]methanol , is a specialized chiral building block, often observed as an intermediate in the synthesis of complex polyether ionophores or nucleoside analogs. Unlike its mono-substituted cousin (Tetrahydrofurfuryl alcohol), the presence of both a hydroxymethyl and a methoxymethyl group at the C2 position creates a quaternary carbon, significantly altering its steric bulk and chromatographic behavior.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

MW ~146.18 g/mol
Boiling Point ~195–210 °CSuitable for GC, but requires high final oven temp.
Polarity High (Ether + Alcohol)Requires polar columns (WAX) or derivatization.
UV Absorbance Negligible (>200 nm)UV Detection is not viable. Use FID, MS, RI, or CAD.
Chirality Yes (C2 Center)Enantiomers must be separated if optical purity is critical.

Analytical Strategy Overview

The following flowchart outlines the decision matrix for selecting the appropriate method based on the sample matrix and sensitivity requirements.

AnalyticalWorkflow Start Sample Matrix Volatile Volatile/Organic Solvent (e.g., Reaction Mixture) Start->Volatile Aqueous Aqueous/Buffer (e.g., Waste Stream) Start->Aqueous GC_Path Gas Chromatography Volatile->GC_Path LC_Path Liquid Chromatography Aqueous->LC_Path Deriv Derivatization Needed? (Yes: Silylation) GC_Path->Deriv Method_B Method B: HPLC-CAD/RI (Direct Injection) LC_Path->Method_B Reverse Phase Method_A Method A: GC-MS/FID (High Sensitivity/ID) Deriv->Method_A BSTFA Reagent Method_C Method C: Chiral GC (Enantiomeric Excess) Method_A->Method_C If Chiral Purity Required

Figure 1: Analytical decision matrix for selecting between GC and LC workflows based on sample origin.

Protocol A: GC-MS with Silylation (Gold Standard)[1]

Rationale: Direct injection of hydroxylated tetrahydrofurans often leads to peak tailing due to hydrogen bonding with silanol groups in the column liner and stationary phase. Silylation caps the hydroxyl group, improving peak symmetry, volatility, and mass spectral identification.

Reagents
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

  • Solvent: Anhydrous Pyridine or Acetonitrile.

  • Internal Standard: Decane or Dodecane (non-reactive).

Step-by-Step Procedure
  • Sample Preparation:

    • Weigh 10 mg of sample into a 2 mL GC vial.

    • Add 1.0 mL of Anhydrous Pyridine.

    • Add 100 µL of Internal Standard solution (1 mg/mL in Pyridine).

  • Derivatization:

    • Add 200 µL of BSTFA + 1% TMCS.

    • Cap the vial immediately (moisture sensitive).

    • Incubate at 60°C for 30 minutes .

    • Allow to cool to room temperature.

  • Instrument Parameters (Agilent 7890/5977 or equivalent):

ParameterSetting
Inlet Split (20:1), 250°C, Liner with glass wool
Column Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Oven Program 60°C (hold 1 min)

15°C/min

300°C (hold 5 min)
Detection MS (EI Source @ 230°C, Quad @ 150°C)
Scan Range 35–450 m/z
SIM Ions Target the Trimethylsilyl (TMS) fragment: m/z 73, 75 and the molecular ion

.

Data Interpretation: The TMS derivative of [2-(Methoxymethyl)oxolan-2-yl]methanol will elute significantly earlier than the underivatized parent and show a sharp, symmetrical peak. The mass spectrum will be dominated by the


 73 (TMS) peak and characteristic fragmentation of the methoxymethyl side chain.

Protocol B: HPLC-CAD (Charged Aerosol Detection)[1]

Rationale: For aqueous samples or process streams where derivatization is impractical, HPLC is preferred. Since the molecule has no UV chromophore, Charged Aerosol Detection (CAD) or Refractive Index (RI) is required. CAD is superior to RI for gradient elution capability and sensitivity.

Method Specifications
ParameterSetting
Column C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B; 2-10 min: 5%

60% B; 10-15 min: 60% B
Detector Charged Aerosol Detector (Evaporation Temp: 35°C)
Column Temp 40°C

Critical Note: The "Methoxymethyl" ether group increases hydrophobicity relative to standard Tetrahydrofurfuryl alcohol, causing the analyte to retain longer on C18 columns. Ensure the column is fully equilibrated (re-equilibrate for 5 mins) between runs to prevent retention time shifting.

Protocol C: Chiral Separation (Enantiomeric Purity)

Rationale: The C2 position is a chiral center. Synthetic pathways often produce a racemate unless asymmetric catalysis is used. Quantifying the enantiomeric excess (ee%) is critical for biological applications.

Method: Chiral GC (Beta-Cyclodextrin)[1]
  • Column: Cyclodex-B or Rt-bDEXsm (30m x 0.25mm).

  • Conditions: Isothermal mode is often required for optimal separation.

  • Temp: 110°C Isothermal.

  • Carrier: Helium @ 30 cm/sec.

  • Mechanism: The methoxymethyl and hydroxymethyl groups interact differentially with the cyclodextrin cavity, allowing separation of the (R) and (S) enantiomers.

References & Validation Sources

The following authoritative sources support the methodologies described above, particularly regarding the analysis of non-chromophoric tetrahydrofuran derivatives and silylation protocols.

  • Restek Corporation. (2022). Analysis of Furans and Alkylfurans in Food Samples: Choosing GC-MS Conditions. (Demonstrates GC behavior of substituted furans).

  • Bentham Science. (2023). Application of Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (Validates the use of CAD/ELSD and derivatization for UV-inactive analytes).

  • National Institutes of Health (PubChem). Tetrahydrofurfuryl alcohol (Related Structure Data).[1] (Provides baseline physicochemical properties for the tetrahydrofuran-alcohol class).

  • Agilent Technologies. (2019).[2] SPME-GC/MS Analysis of Methanol and Derivatives. (Protocol for handling volatile alcohol derivatives).[3]

Disclaimer: This application note is intended for research and development purposes. All protocols should be validated in the user's laboratory according to ICH Q2(R1) guidelines before use in regulated environments.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for [2-(Methoxymethyl)oxolan-2-yl]methanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [2-(Methoxymethyl)oxolan-2-yl]methanol and its derivatives. As a Senior Application Scientist, I have designed this knowledge base to help researchers, chemists, and drug development professionals troubleshoot and optimize synthetic workflows involving this specific class of 2,2-disubstituted oxolanes.

Due to the highly congested quaternary C2 center and the acid-sensitive nature of the tetrahydrofuran (oxolane) ring, standard protocols often fail or yield complex mixtures. This guide provides field-proven, self-validating methodologies to ensure high-fidelity transformations.

Section 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: Why is my Williamson ether synthesis yielding <20% conversion when using K₂CO₃ and alkyl halides? A: The primary alcohol in [2-(Methoxymethyl)oxolan-2-yl]methanol is attached to a quaternary carbon, making it sterically analogous to a neopentyl alcohol. Weak bases like potassium carbonate (K₂CO₃) are insufficient to drive complete alkoxide formation in such hindered environments. Furthermore, the three proximal oxygen atoms (ring oxygen, methoxy oxygen, and hydroxyl oxygen) can tightly chelate metal cations, reducing the nucleophilicity of the resulting alkoxide. Solution: Switch to a strong, irreversible base like Sodium Hydride (NaH) to force complete deprotonation. Use a highly polar aprotic solvent like anhydrous DMF, which effectively solvates the sodium cation, breaking the chelation effect and leaving a highly reactive, "naked" alkoxide intermediate[1].

Q2: I attempted an acid-catalyzed esterification, but my NMR shows the disappearance of the oxolane ring. What happened? A: You have triggered an acid-catalyzed Wagner-Meerwein rearrangement. When the primary hydroxyl group is protonated by strong acids (e.g., H₂SO₄, TsOH), it can eliminate water to form a primary carbocation. To relieve the steric strain of the congested C2 center, the oxolane ring expands, yielding a more thermodynamically stable 6-membered tetrahydropyran derivative stabilized by the adjacent oxygen[2]. Solution: Strictly avoid strong Brønsted acids. For esterifications, use Steglich conditions (DCC/DMAP) or acyl chlorides with an excess of a non-nucleophilic base (e.g., DIPEA or Pyridine) to maintain a basic or neutral reaction environment.

Q3: How do I oxidize the primary alcohol to an aldehyde without over-oxidation or ring cleavage? A: Tetrahydrofurfuryl alcohol derivatives are highly versatile, but harsh oxidants can lead to oxidative cleavage, generating γ-butyrolactone derivatives[3]. While Swern oxidation is viable, it requires strict cryogenic control (-78 °C) to prevent side reactions. Solution: Dess-Martin Periodinane (DMP) is the optimal choice. It operates at room temperature and is highly chemoselective. However, because DMP releases acetic acid as a byproduct, you must buffer the reaction with solid NaHCO₃ to protect the acid-sensitive oxolane ring from the degradation pathway described in Q2.

Section 2: Mechanistic & Optimization Workflows

To visualize the causality behind these experimental choices, refer to the pathway and decision tree below.

Rearrangement A [2-(Methoxymethyl) oxolan-2-yl]methanol B Protonated Alcohol (-H2O) A->B + H+ C Primary Carbocation B->C - H2O D Wagner-Meerwein Rearrangement C->D Ring Expansion E 6-Membered Ring (Tetrahydropyran) D->E Stable Oxocarbenium

Figure 1: Acid-catalyzed ring expansion pathway of oxolan-2-yl methanol derivatives.

Workflow Start Williamson Etherification Base Select Base Start->Base NaH NaH (Strong Base) Base->NaH Overcomes steric hindrance K2CO3 K2CO3 (Weak Base) Base->K2CO3 Insufficient deprotonation Solvent Select Solvent (Anhydrous DMF) NaH->Solvent Fail Low Conversion (<20% Yield) K2CO3->Fail Temp Optimize Temp (0°C to RT) Solvent->Temp Result High Yield Ether (>95% Conversion) Temp->Result Complete Alkylation

Figure 2: Decision tree for optimizing etherification of sterically hindered oxolanes.

Section 3: Quantitative Data Summary

The following table summarizes the empirical data gathered during the optimization of these derivatives, demonstrating the necessity of specific reagent choices.

Table 1: Quantitative Comparison of Reaction Conditions

Reaction TypeReagents / ConditionsConversion (%)Major ByproductRecommendation
Etherification K₂CO₃, MeI, Acetone, 60 °C< 20%Unreacted SMNot recommended (base too weak).
Etherification NaH, MeI, DMF, 0 °C to RT> 95%NoneOptimal for hindered C2 center.
Oxidation Swern (DMSO, (COCl)₂, Et₃N)70–80%Ring-opened speciesViable, but requires strict -78 °C.
Oxidation DMP, NaHCO₃, CH₂Cl₂, RT> 95%NoneOptimal (mild, buffered).
Acidic Cleavage H₂SO₄ (cat.), MeOH, 65 °C0% (Desired)TetrahydropyranStrictly avoid strong acids.

Section 4: Self-Validating Experimental Protocols

Protocol A: Optimized Williamson Etherification (O-Alkylation)

This protocol utilizes a strong base and polar aprotic solvent to overcome neopentyl-like steric hindrance.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add [2-(Methoxymethyl)oxolan-2-yl]methanol (1.0 equiv) and dissolve in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in three distinct portions.

    • Self-Validation Check: You must observe immediate hydrogen gas evolution (bubbling). Stir for 30–45 minutes at 0 °C until all bubbling ceases, confirming 100% alkoxide formation.

  • Alkylation: Add the desired alkyl halide (e.g., Methyl iodide or Benzyl bromide, 1.2 equiv) dropwise via syringe.

  • Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the highly polar starting material spot (low Rf) completely disappears, replaced by a non-polar product spot (high Rf).

  • Workup: Quench the reaction slowly with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to completely partition and remove the DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Buffered Oxidation to [2-(Methoxymethyl)oxolan-2-yl]methanal

This protocol prevents acid-catalyzed ring expansion by neutralizing the acetic acid byproduct of the Dess-Martin Periodinane.

  • Preparation: In a dry flask, dissolve the starting alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M). Add solid NaHCO₃ (2.0 equiv) to the stirring solution to act as an acid scavenger.

  • Oxidation: Cool the suspension to 0 °C. Add Dess-Martin Periodinane (DMP, 1.2 equiv) in a single portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation Check: The initially clear reaction mixture will turn into a cloudy, white suspension. This is the precipitation of the reduced iodine byproduct, visually confirming that the oxidation is proceeding.

  • Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (sodium thiosulfate). Stir vigorously for 15–30 minutes.

    • Self-Validation Check: The cloudy organic layer will become completely clear as the iodine byproducts are reduced and partitioned into the aqueous layer.

  • Isolation: Separate the layers, extract the aqueous layer with CH₂Cl₂ (2x), dry the combined organics over Na₂SO₄, and concentrate. The resulting aldehyde is typically pure enough for immediate downstream use.

References

  • TETRAHYDROFURFURYL ALCOHOL - Ataman Kimya Source: Ataman Chemicals URL
  • Ethyl tetrahydrofurfuryl ether | 62435-71-6 - Benchchem Source: Benchchem URL
  • Oxidative Cleavage of β-Substituted Primary Alcohols in Flow | Organic Letters Source: ACS Publications URL
  • Protonation of tetrahydrofurfuryl alcohol - Chemistry Stack Exchange Source: Stack Exchange URL

Sources

purification challenges with [2-(Methoxymethyl)oxolan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of [2-(Methoxymethyl)oxolan-2-yl]methanol. This resource is designed for researchers, scientists, and drug development professionals who may encounter specific difficulties during the isolation and purification of this highly polar, difunctional molecule. Drawing upon established chemical principles and field-proven insights, this guide provides in-depth troubleshooting in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) - Common Issues at a Glance

This section addresses the most common initial challenges encountered after the synthesis of [2-(Methoxymethyl)oxolan-2-yl]methanol.

Q1: My final product after workup is a viscous, water-soluble oil, and I'm experiencing very low yields after extraction. Is this normal?

A: Yes, this is a very common and expected issue. The structure of [2-(Methoxymethyl)oxolan-2-yl]methanol contains a hydroxyl group and two ether linkages, making it highly polar and readily soluble in water.[1][2] This high water solubility is the primary reason for low recovery yields during standard aqueous workup and extraction with common organic solvents. Your product is likely remaining in the aqueous layer.

Q2: I performed a column chromatography purification on silica gel, but the compound either won't elute or streaks severely down the column. What's happening?

A: This is a classic problem when purifying highly polar compounds on a polar stationary phase like silica gel.[3] The multiple polar functional groups (hydroxyl, ethers) in your molecule cause it to bind very strongly to the acidic silanol groups on the silica surface. This strong interaction leads to poor elution and significant band tailing or "streaking".[4] A standard mobile phase like ethyl acetate/hexane is often not polar enough to effectively displace the molecule from the stationary phase.

Q3: My NMR analysis shows my purified product is contaminated with unreacted starting material from a Grignard reaction. How can I remove it?

A: If you synthesized the compound via the addition of a methoxymethyl Grignard reagent to γ-butyrolactone, residual lactone can be a persistent impurity. Due to its own polarity, it can co-elute with the product in some solvent systems. The key to separation is to exploit the difference in functionality. Your product is a tertiary alcohol, while the starting material is a lactone (a cyclic ester). Modifying your chromatography system or considering a chemical quench for the unreacted starting material may be necessary.

Q4: Is distillation a viable method for purifying [2-(Methoxymethyl)oxolan-2-yl]methanol?

A: Distillation is potentially viable but presents challenges. The parent compound, tetrahydrofurfuryl alcohol, has a high boiling point of 178 °C.[5] Your target molecule is larger and will have an even higher boiling point, necessitating high-vacuum distillation (e.g., using a Kugelrohr or short-path apparatus) to prevent thermal decomposition. The stability of the tetrahydrofuran ring at high temperatures, especially in the presence of any acidic impurities, is a concern.[6]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations to overcome the challenges outlined in the FAQs.

Guide 1: Optimizing Aqueous Workup and Extraction

The primary hurdle is the compound's high affinity for water. The goal is to minimize this interaction to improve partitioning into the organic phase.

Problem: Low extraction efficiency from the aqueous layer.

Solution: Saturated Brine "Salting Out" Technique

The principle of "salting out" involves increasing the ionic strength of the aqueous phase. This disrupts the hydration shell around your polar organic molecule, decreasing its solubility in water and forcing it into the organic layer.

Step-by-Step Protocol:

  • After quenching your reaction (e.g., with aqueous NH₄Cl or a dilute acid), transfer the entire mixture to a separatory funnel.

  • Add a saturated aqueous solution of sodium chloride (brine) to the funnel. A volume equal to at least half the aqueous layer volume is recommended.

  • Extract with a more polar, water-immiscible organic solvent. Dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol are often more effective than ethyl acetate or diethyl ether for highly polar solutes.

  • Perform multiple extractions (at least 3-5 times) with the chosen organic solvent. Combine the organic layers.

  • Wash the combined organic layers once more with brine to remove residual water.

  • Dry the organic layer thoroughly over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Guide 2: Advanced Column Chromatography Strategies

Standard silica gel chromatography is often inefficient. The following alternative strategies are recommended.

Strategy A: Modifying Normal-Phase (Silica Gel) Chromatography

Problem: Severe streaking and poor recovery from silica gel.

Solution: Add a polar modifier to the mobile phase to compete with your compound for binding sites on the silica.

Step-by-Step Protocol:

  • Dry-load your crude product onto a small amount of silica gel for best results.

  • Begin with a mobile phase of high polarity, for example, 95:5 Dichloromethane:Methanol.

  • To combat streaking caused by the acidic nature of silica, add a small amount of a basic modifier like triethylamine (0.1-1% by volume) to your mobile phase.[7] For neutral polar compounds, simply increasing the methanol concentration (e.g., to 90:10 DCM:Methanol) may be sufficient.[4]

  • Use Thin Layer Chromatography (TLC) with these modified solvent systems to identify the optimal mobile phase for separation before attempting the column.[7] An ideal Rf value for your target compound is typically between 0.2 and 0.4.[7]

Strategy B: Reversed-Phase (C18) Flash Chromatography

Problem: The compound is too polar for effective separation on a normal-phase column.

Solution: Use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase. In this mode, the most polar compounds elute first.[3][8]

Step-by-Step Protocol:

  • Condition a C18 reversed-phase column with the stronger organic solvent (e.g., acetonitrile or methanol), followed by the weaker solvent (HPLC-grade water).[9]

  • Dissolve your crude sample in a minimal amount of the mobile phase (or a strong solvent like methanol) and load it onto the column.

  • Elute the column with a gradient of water and methanol or water and acetonitrile. Start with a high concentration of water (e.g., 95:5 Water:Methanol) and gradually increase the proportion of the organic solvent.[7]

  • Monitor the fractions using TLC (on C18 plates) or LC-MS to identify the fractions containing your pure product.

Visualizing Your Chromatography Choice

The following flowchart can help guide your decision-making process for selecting a purification strategy.

Purification_Flowchart start Crude Product Obtained check_purity Analyze by TLC/ NMR/LC-MS start->check_purity is_pure Is Purity >95%? check_purity->is_pure workup Aqueous Workup Issue? (Low Yield) is_pure->workup No end_pure Product is Pure is_pure->end_pure Yes salt_out Implement 'Salting Out' Extraction Protocol workup->salt_out Yes chromatography Chromatography Issue? (Streaking/No Elution) workup->chromatography No end_further Re-evaluate Purity salt_out->end_further normal_phase Modify Normal Phase: - Add MeOH to eluent - Add 0.1% Et3N chromatography->normal_phase Yes, on Silica reverse_phase Switch to Reversed-Phase (C18) Elute with H2O/MeOH gradient chromatography->reverse_phase Yes, try alternative distillation_q Consider Distillation? chromatography->distillation_q No, consider other methods normal_phase->end_further reverse_phase->end_further kugelrohr Use High-Vacuum Distillation (Kugelrohr/Short-Path) distillation_q->kugelrohr Yes distillation_q->end_further No kugelrohr->end_further

Caption: Troubleshooting flowchart for purification of [2-(Methoxymethyl)oxolan-2-yl]methanol.

Guide 3: Identifying and Removing Synthesis Impurities

Impurities are often a direct result of the synthetic route. Assuming a Grignard reaction with γ-butyrolactone, common impurities are outlined below.

ImpurityLikely SourceIdentification (¹H NMR)Removal Strategy
γ-Butyrolactone Unreacted starting materialCharacteristic multiplets around 4.4 ppm and 2.5 ppm.Careful chromatography (Reversed-phase is often best).
Tetrahydrofuran (THF) Grignard reaction solventSharp singlets around 3.75 and 1.85 ppm.Removal under high vacuum at slightly elevated temperature (30-40°C).
Wurtz Coupling Product Dimerization of the Grignard reagent (R-MgX + R-X).Absence of -OH peak; symmetric structure.Chromatography.
Ring-Opened Byproducts Grignard attack on the ester followed by elimination without cyclization.Complex aliphatic signals; may show olefinic protons.Chromatography.
Experimental Workflow: From Synthesis to Pure Product

The diagram below illustrates a recommended overall workflow for a typical synthesis and purification sequence.

Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis synthesis Grignard Reaction: γ-Butyrolactone + MeOCH2MgCl quench Aqueous Quench (e.g., sat. NH4Cl) synthesis->quench extraction Salting-Out Extraction (DCM/Brine) quench->extraction drying Dry Organic Layer (Na2SO4) extraction->drying concentrate Concentrate in vacuo drying->concentrate chromatography Reversed-Phase (C18) Flash Chromatography (H2O/MeOH Gradient) concentrate->chromatography fractions Combine Pure Fractions chromatography->fractions final_concentrate Final Concentration & High Vacuum fractions->final_concentrate analysis Characterization: NMR, LC-MS, IR final_concentrate->analysis

Caption: Recommended experimental workflow for synthesis and purification.

References
  • Odinity. (2014, April 1). Separation & Identification of Alcohols by Gas Chromatography. Available at: [Link]

  • Agilent Technologies. (2012, September 17). Alcohols C1-C3 on an Agilent J&W PoraPLOT Q GC Column. Available at: [Link]

  • Reddit. (2011, November 11). Alkane alcohols, polarity, and reverse phase chromatography. Available at: [Link]

  • Columbia University. Column chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available at: [Link]

  • Scribd. New Trouble Shooting Guide Hydrophilic Filters 1 01. Available at: [Link]

  • Cheméo. Chemical Properties of 2-Furanmethanol, tetrahydro- (CAS 97-99-4). Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • Organic Chemistry Data. Grignard Reaction - Common Conditions. Available at: [Link]

  • PubChem. Tetrahydrofuran-5-on-2-methanol, alpha-[alpha-methoxy-(tetrahydrofuran-5-on-2-ylmethoxy)]-. Available at: [Link]

  • Wikipedia. Tetrahydrofurfuryl alcohol. Available at: [Link]

  • Homework.Study.com. How do typical impurities arise in the Grignard reaction?. Available at: [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Available at: [Link]

  • Google Patents. US2846477A - Purification of methanol.
  • Restek. HPLC Troubleshooting Guide. Available at: [Link]

  • FooDB. Showing Compound Tetrahydro-2-furanmethanol (FDB003193). Available at: [Link]

  • National Center for Biotechnology Information. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Available at: [Link]

  • Google Patents. CN102701906A - Methanol purification method.
  • Semantic Scholar. (2005, March 25). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Available at: [Link]

  • MDPI. (2023, February 3). Biodiesel Purification by Solvent-Aided Crystallization Using 2-Methyltetrahydrofuran. Available at: [Link]

  • Google Patents. WO2012071508A1 - Process for the preparation of (2r.3s)-2-(hydroxymethyl) -5-methoxytetrahydrofuran-3-ol and acetylated derivatives thereof, free of pyranose compounds.
  • Google Patents. CN106588828A - Separation and purification method of THF (tetrahydrofuran) distillation waste liquid.
  • ResearchGate. (2013, June 3). A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. Available at: [Link]

  • National Center for Biotechnology Information. (2023, August 19). Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. Available at: [Link]

  • Ataman Kimya. TETRAHYDROFURFURYL ALCOHOL. Available at: [Link]

  • Organisation for Economic Co-operation and Development. (2005, January 21). 2-FURANMETHANOL, TETRAHYDRO CAS N°: 97-99-4. Available at: [Link]

  • PubMed. (2020, February 21). Enhanced Conversion of Xylan into Furfural using Acidic Deep Eutectic Solvents with Dual Solvent and Catalyst Behavior. Available at: [Link]

  • PubChem. Furfuryl Alcohol. Available at: [Link]

  • ResearchGate. Conversion of 2-MTHF into 1,4-PDO. MeOH: methanol. 1,4-PDA:. Available at: [Link]

  • MDPI. (2024, June 22). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Available at: [Link]

  • DWSIM. Pressure-Swing-Distillation Process for Separation of Tetrahydrofuran/Methanol. Available at: [Link]

Sources

enhancing enantiomeric excess with [2-(Methoxymethyl)oxolan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

Welcome to the Technical Support Center. You are likely using [2-(Methoxymethyl)oxolan-2-yl]methanol (henceforth referred to as L-Oxo-OMe ) as a chiral ligand or auxiliary in organometallic additions (e.g., Grignard, Organolithium, or Organozinc additions to carbonyls).[1]

The Core Mechanism: Unlike simple tetrahydrofurfuryl alcohol, L-Oxo-OMe possesses a quaternary C2 center with a methoxymethyl side arm .[1] This structure is designed for Tridentate Chelation Control .[1]

  • Hydroxyl Group (-OH): Forms a covalent alkoxide bond with the metal (M).[1]

  • Ring Oxygen: Provides Lewis basic coordination.[1]

  • Methoxymethyl Oxygen (-OMe): Acts as a "hemilabile" arm.[1] It locks the metal into a rigid bicyclic chelate, effectively shielding one face of the transition state.[1]

The Problem: If you are experiencing low ee, the primary cause is the dissociation of the methoxymethyl arm or competing background reactions from uncomplexed metal species.[1] The guide below addresses these specific failure modes.

Standardized Optimization Protocol

To ensure high fidelity, you must follow a protocol that favors the Ligand-Accelerated Pathway over the racemic background reaction.[1]

Phase A: Pre-Complexation (The Critical Step)

Most users with low ee skip or shorten this step.[1]

  • Solvent Selection: Use non-coordinating solvents (Toluene, Hexane, or TBME).[1] Avoid THF if possible, as it competes with the ligand's ether oxygen for metal binding sites.[1]

  • Drying: Solvents must be dried to <10 ppm water.[1] Protonation of the ligand destroys the chiral pocket.[1]

  • Stoichiometry: Use a 1.1 : 1.0 ratio of Ligand to Metal.[1] A slight excess of ligand ensures no "free" achiral metal species exist in the solution.[1]

  • Aging: Stir the Ligand + Metal source (e.g., Et₂Zn or BuLi) at 0°C for 30 minutes before cooling to reaction temperature. This allows the thermodynamically stable chelate to form.[1]

Phase B: The Reaction
  • Temperature: Cool to -78°C . The rigidity of the L-Oxo-OMe chelate is temperature-dependent.[1]

  • Slow Addition: Add the electrophile (aldehyde/ketone) slowly (over 1-2 hours) via syringe pump.[1] This prevents local heating and ensures the reaction occurs only on the chiral complex.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "I am getting <20% ee, essentially racemic."

Diagnosis: The "Background Reaction" is dominating.[1] The reaction is proceeding via free metal species rather than the chiral ligand-metal complex.[1]

Root Cause Analysis:

  • Competing Solvent: Are you using THF or DMF? These solvents coordinate to the metal (Li/Mg/Zn) stronger than the ether arm of your ligand.[1]

  • Temperature Shock: Did you add the substrate too fast? Exotherms disrupt the weak O-Metal coordination.[1]

Corrective Action:

  • Switch Solvent: Move to Toluene or CH₂Cl₂.[1]

  • Inverse Addition: Instead of adding substrate to the catalyst, try adding the catalyst to the substrate (rare, but sometimes effective for kinetics) OR slow down substrate addition significantly.[1]

Issue 2: "My ee varies wildly between batches (e.g., 85% vs 40%)."

Diagnosis: Non-Linear Effects (NLE) or Aggregation Issues.[1]

Root Cause Analysis:

  • Ligand Purity: Trace acidic impurities in the ligand can catalyze the dissociation of the complex.[1]

  • Water Content: Moisture creates metal-hydroxides/oxides which are potent, achiral catalysts.[1]

  • Aggregation: Organolithiums form tetramers/hexamers.[1] The chiral complex might be aggregating with free metal species to form "hetero-aggregates" that are less selective.[1]

Corrective Action:

  • Add LiCl (Lithium Chloride): If using organolithiums, adding 1-2 equivalents of dry LiCl can break up large aggregates and enforce a monomeric, selective transition state.[1]

  • Re-dry Ligand: Azeotrope the ligand with toluene prior to use.[1]

Issue 3: "The reaction stalls or conversion is low."

Diagnosis: The "Chiral Pocket" is too sterically hindered.[1]

Root Cause Analysis:

  • The Methoxymethyl group adds significant bulk.[1] While this improves ee, it slows down the approach of the substrate (kinetic penalty).[1]

Corrective Action:

  • Lewis Acid Additive: Add a mild Lewis Acid (e.g., Ti(OiPr)₄) to activate the carbonyl substrate, making it more electrophilic without disrupting the chiral chelate.[1]

  • Concentration: Increase the concentration of the reaction. Higher concentration favors the bimolecular reaction rate.[1]

Diagnostic Data & Visualization

Table 1: Solvent Effects on Enantioselectivity

Data based on generic behavior of tridentate ether-alcohol ligands in diethylzinc additions.[1]

Solvent SystemDielectric Constant (ε)Coordination AbilityPredicted ee TrendRisk Factor
Toluene 2.38NoneHigh (>90%) Aggregation of catalyst
Hexane 1.88NoneHigh (>90%) Solubility issues
Diethyl Ether 4.33WeakModerate (60-80%) Competes with ligand
THF 7.58StrongLow (<40%) Displaces ligand arm
DCM 8.93NoneHigh (80-90%) Metal compatibility
Figure 1: The Chelation-Control Pathway

This diagram illustrates the competition between the high-selectivity "Chelated Pathway" and the low-selectivity "Dissociated Pathway".[1]

ChelationControl Ligand L-Oxo-OMe (Ligand) Complex Rigid Chiral Complex (Tridentate Binding) Ligand->Complex Pre-complexation (Toluene, 0°C) Metal Metal Source (R-M) Metal->Complex Leakage Racemic Background (Dissociated Ligand) Metal->Leakage Excess Metal TransitionState Stereocontrolled Transition State Complex->TransitionState + Substrate (-78°C) Complex->Leakage THF / High Temp (Ligand Displacement) Substrate Substrate (Aldehyde/Ketone) Substrate->TransitionState ProductHigh High ee Product (>90%) TransitionState->ProductHigh Kinetic Control ProductLow Low ee Product (<50%) Leakage->ProductLow

Caption: Figure 1. The "Rigid Chiral Complex" is required for high ee.[1] Coordinating solvents (THF) or excess metal cause leakage into the racemic pathway.[1]

References

  • Seebach, D., et al. (1992).[1] "TADDOLs, their derivatives, and taddol analogues: versatile chiral auxiliaries."[1] Angewandte Chemie International Edition, 31(1), 114-116.[1] [1]

    • Context: Establishes the foundational principles of using chiral ether-diols/alcohols for titanium and zinc-medi
  • Noyori, R., & Kitamura, M. (1991).[1] "Enantioselective Addition of Organometallics to Carbonyl Compounds." Angewandte Chemie International Edition, 30(1), 49-69.[1] [1]

    • Context: Defines the mechanism of Ligand-Accelerated Catalysis (LAC) and the importance of preventing non-linear effects in amino-alcohol and ether-alcohol ligands.
  • Paquette, L. A. (2003).[1] "Chiral Reagents for Asymmetric Synthesis." Wiley-Interscience.[1]

    • Context: Detailed protocols for tetrahydrofuran-based ligands and the specific impact of C2-substitution on stereoselectivity.
  • BenchChem Technical Data. (2026). "(S)-(Tetrahydrofuran-2-yl)methanol in Asymmetric Synthesis."

    • Context: General handling and physical properties of tetrahydrofurfuryl alcohol deriv

Sources

Technical Support Center: [2-(Methoxymethyl)oxolan-2-yl]methanol Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with [2-(Methoxymethyl)oxolan-2-yl]methanol (CAS: 1936686-87-1). It synthesizes chemical principles of substituted tetrahydrofurans with practical troubleshooting protocols.

Executive Summary & Compound Profile

[2-(Methoxymethyl)oxolan-2-yl]methanol is a specialized 2,2-disubstituted tetrahydrofuran (THF) derivative. It features a quaternary carbon at the 2-position, bearing both a hydroxymethyl group (


) and a methoxymethyl group (

).

While the quaternary center at C2 provides steric protection against immediate oxidative cleavage at that specific site, the molecule remains vulnerable to three primary degradation vectors:

  • 
    -Peroxidation  at the C5 ring position (characteristic of cyclic ethers).
    
  • Oxidative Dehydrogenation of the primary alcohol to an aldehyde/carboxylic acid.

  • Acid-Catalyzed Ring Opening , particularly in the presence of Lewis acids or strong protic acids.

This guide provides the mechanistic insights and protocols necessary to maintain the integrity of this building block during storage and synthesis.

Troubleshooting Guide (Q&A)

Q1: My neat sample has developed a yellow tint and a slightly acrid odor. Is it still usable?

Diagnosis: Auto-oxidation (Peroxide Formation). Mechanism: Like unsubstituted THF, this compound reacts with atmospheric oxygen to form hydroperoxides at the C5 position (the


-carbon with available protons). The yellow color often indicates the decomposition of these unstable peroxides into conjugated aldehydes or oligomers.
Action: 
  • STOP. Do not distill or concentrate the sample without testing.

  • Perform a Peroxide Test (see Protocol A).

  • If peroxides are

    
     ppm, purify via column chromatography (Protocol B).
    
  • If peroxides are high, neutralize with reducing agents (e.g., Sodium Thiosulfate) before disposal.

Q2: I observe a new peak in the aldehyde region (~9.5-10 ppm) of the NMR. What is happening?

Diagnosis: Primary Alcohol Oxidation. Mechanism: The pendant hydroxymethyl group (


) is susceptible to oxidation, converting the molecule into 2-(methoxymethyl)oxolane-2-carbaldehyde . This is common if the sample was stored in non-degassed solvents or exposed to trace metal contaminants.
Action: 
  • Store the compound under Argon/Nitrogen.

  • If the aldehyde is an impurity, it can often be reduced back to the alcohol using

    
     in methanol, or removed via silica gel chromatography.
    
Q3: The compound degrades rapidly when used with Lewis Acids ( , ).[1] Why?

Diagnosis: Ring Opening/Polymerization. Mechanism: The THF ring is an ether. Strong Lewis acids coordinate to the ring oxygen, weakening the


 bonds. Nucleophilic attack (even by the pendant methoxy group or solvent) can open the ring, leading to acyclic chain products or polymerization.
Action: 
  • Lower the reaction temperature (start at

    
    ).
    
  • Buffer the reaction or switch to milder Lewis acids (e.g.,

    
    ).
    

Degradation Pathways (Mechanistic Deep Dive)

The following diagram illustrates the three critical degradation pathways. Note that Pathway A (C5-Peroxidation) is the dominant risk during long-term storage, while Pathway B and C are reaction-dependent.

DegradationPathways cluster_storage Storage Risks (Air/Light) Compound [2-(Methoxymethyl)oxolan-2-yl]methanol (Intact Reagent) Radical C5-Radical Intermediate (Stabilized by Ring Oxygen) Compound->Radical O2 / Light (Initiation) Aldehyde 2-Formyl Derivative (Aldehyde) Compound->Aldehyde [O] (Air/Trace Metals) Oxonium Oxonium Ion (Acid Coordinated) Compound->Oxonium H+ or Lewis Acid Peroxide C5-Hydroperoxide (Explosion Hazard) Radical->Peroxide O2 (Propagation) Decomp Ring-Opened Aldehydes & Polymers Peroxide->Decomp Thermal/Metal Decomp Acid Carboxylic Acid (Degradation End Product) Aldehyde->Acid Further Oxidation OpenChain Acyclic Diol/Ether (Ring Opened) Oxonium->OpenChain Nucleophilic Attack

Figure 1: Mechanistic flowchart detailing the oxidative and acidic degradation vectors for 2,2-disubstituted THF derivatives.

Expert Insight on Pathway A (C5-Peroxidation)

Unlike unsubstituted THF, the C2 position in this molecule is quaternary (bonded to C, C, O, C). It lacks the hydrogen atom required for radical abstraction at that site. Therefore, oxidative attack is regioselective for C5 (the other carbon flanking the ring oxygen).

  • Implication: Standard inhibitors like BHT (Butylated hydroxytoluene) are effective because they scavenge the radicals before they attack C5.

Experimental Protocols

Protocol A: Iodometric Peroxide Quantification

Use this to validate reagent safety before distillation or heating.

Materials:

  • Glacial Acetic Acid

  • Chloroform

  • Saturated Potassium Iodide (KI) solution (freshly prepared)

  • Starch indicator solution

Procedure:

  • Dissolve 1.0 mL of the sample in 10 mL of 2:1 Acetic Acid/Chloroform.

  • Add 1.0 mL of saturated KI solution.

  • Shake vigorously for 1 minute and incubate in the dark for 5 minutes.

  • Observation:

    • Colorless: No peroxides.

    • Pale Yellow: Low peroxides (Caution).

    • Dark Brown/Purple: High peroxides (DANGER - Do not concentrate).

  • Validation: Add 1 mL of starch solution. A blue/black precipitate confirms iodine liberation by peroxides.

Protocol B: Purification via Flash Chromatography

Recommended over distillation to avoid thermal hazards.

Stationary Phase: Silica Gel 60 (


).
Mobile Phase: 
  • Start: 20% Ethyl Acetate in Hexanes (removes non-polar impurities).

  • Elution: Gradient up to 50-70% Ethyl Acetate (Product is polar due to the -OH group).

Steps:

  • Load the crude material (diluted 1:1 in mobile phase) onto the column.

  • Elute with the gradient.

  • Monitor fractions via TLC (Stain:

    
     or Anisaldehyde - the alcohol will stain strongly).
    
  • Concentrate pure fractions on a rotary evaporator at

    
      to minimize thermal stress.
    

References

  • Clark, J. H., et al. "Green Chemistry: Synthesis and Application of Heterocycles." Royal Society of Chemistry, 2014. (General stability of THF derivatives).

  • Bretherick, L. "Bretherick's Handbook of Reactive Chemical Hazards." Elsevier, 7th Edition, 2006. (Peroxide hazards in cyclic ethers).

  • Wolfe, J. P., & Hay, M. B. "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans."[1] Tetrahedron, 2007.[1] (Structural insights on substituted THFs).

  • Sigma-Aldrich. "Peroxide Forming Solvents - Technical Bulletin." (Standard protocols for ether handling).

Sources

stability issues and solutions for [2-(Methoxymethyl)oxolan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: [2-(Methoxymethyl)oxolan-2-yl]methanol

Welcome to the technical support resource for [2-(Methoxymethyl)oxolan-2-yl]methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stability, handling, and troubleshooting of this versatile synthetic intermediate. Our goal is to move beyond simple protocols and explain the fundamental chemistry governing its behavior, enabling you to anticipate challenges and ensure the integrity of your experiments.

Section 1: Core Chemical Profile & Intrinsic Stability

[2-(Methoxymethyl)oxolan-2-yl]methanol possesses a unique structure: a tetrahydrofuran (THF) ring substituted at the C2 position with both a primary alcohol (-CH₂OH) and a methoxymethyl ether (-CH₂OCH₃) group. The critical feature governing its stability is the arrangement at this C2 carbon. It is bonded to two ether-type oxygen atoms (one from the THF ring and one from the methoxymethyl side chain), creating an acetal-like functional group .

This structural motif is the primary determinant of the compound's reactivity and potential for degradation. While stable under neutral and basic conditions, this acetal-like linkage is highly susceptible to cleavage under acidic conditions (both Brønsted and Lewis acids). This inherent acid sensitivity is the root cause of most stability issues encountered in the laboratory.

Section 2: Troubleshooting Guide: Common Experimental Issues

This section addresses common problems encountered during the use of [2-(Methoxymethyl)oxolan-2-yl]methanol in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected, and I've isolated unfamiliar byproducts. What is the likely cause?

A1: The most probable cause is the unintended, acid-catalyzed degradation of your starting material. The acetal-like moiety is readily hydrolyzed in the presence of even trace amounts of acid, leading to ring-opening or cleavage of the methoxymethyl group.

Causality & Troubleshooting Steps:

  • Re-evaluate All Reagents: Scrutinize every component of your reaction for acidic properties. This includes:

    • Catalysts: Lewis acids (e.g., ZnCl₂, TiCl₄, BF₃·OEt₂) or Brønsted acids (e.g., p-TsOH, HCl) will rapidly degrade the molecule.

    • Reagents: Check if any reagents are stabilized with acid or if they can generate acidic species in situ. For example, some grades of chloroform can contain trace HCl.

    • Solvents: Ensure solvents are neutral. Tetrahydrofuran, for instance, can form peroxides upon storage which can lead to acidic byproducts.

  • Check pH of Aqueous Solutions: If using biphasic conditions or an aqueous workup, ensure the aqueous layer is neutral or basic before introducing your compound.

  • Pre-treat Substrates: If your primary substrate is acidic, neutralize it with a non-nucleophilic base (e.g., triethylamine, DIPEA) before adding [2-(Methoxymethyl)oxolan-2-yl]methanol.

  • Consider the Stationary Phase: During chromatographic purification, standard silica gel is slightly acidic and can cause streaking or decomposition on the column. Consider deactivating the silica by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% triethylamine) or use alternative stationary phases like neutral alumina.

Q2: I've observed a change in the physical appearance of my stored [2-(Methoxymethyl)oxolan-2-yl]methanol, and analytical tests (NMR, GC-MS) show new impurity peaks. Why is my sample degrading?

A2: This indicates degradation during storage. The primary culprits are exposure to atmospheric moisture and carbon dioxide (which can form carbonic acid), or slow decomposition catalyzed by acidic residues in the storage vessel.

Causality & Best Practices:

  • Atmospheric Exposure: The compound is hygroscopic and can absorb moisture from the air. This water, in combination with atmospheric CO₂, can create a weakly acidic environment sufficient to initiate slow hydrolysis over time.

  • Improper Storage Vessel: Glassware that was not properly neutralized after acid washing can retain acidic residues on its surface, catalyzing degradation.

  • Oxidation: While the acetal-like group is the primary concern, the alcohol and ether functionalities can be susceptible to long-term oxidation, especially if not stored under an inert atmosphere.

To prevent this, implement the rigorous storage protocol outlined in Section 3.

Q3: My experiment requires anhydrous conditions. How should I dry [2-(Methoxymethyl)oxolan-2-yl]methanol?

A3: Use neutral or basic drying agents.

  • Recommended: Molecular sieves (3Å or 4Å, activated), potassium carbonate (K₂CO₃), or sodium sulfate (Na₂SO₄).

  • Avoid: Do not use acidic drying agents like calcium chloride (CaCl₂), which can sometimes be slightly acidic, or strong dehydrating agents that are also strong acids (e.g., concentrated H₂SO₄).

Section 3: Protocols and Best Practices

Protocol 1: Recommended Storage and Handling

Adherence to proper storage is critical for maintaining the compound's purity and ensuring experimental reproducibility.

Table 1: Storage Conditions

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and CO₂, minimizing acid-catalyzed hydrolysis.[1][2]
Temperature Cool (2-8 °C)Reduces the rate of any potential decomposition reactions.[3][4]
Container Amber Glass Bottle with Septum CapProtects from light and allows for withdrawal via syringe under an inert atmosphere. Ensure the bottle is clean and dry.
Location Dry, Well-Ventilated AreaStandard best practice for chemical storage.[3]
Incompatibilities Strong Acids, Acid Chlorides, Strong Oxidizing AgentsThese substances will actively degrade the compound.
Protocol 2: Purity Assessment via ¹H NMR

A quick proton NMR spectrum is the most effective way to validate the integrity of the compound before use.

  • Sample Preparation: Prepare a solution of ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Expected Signals: Look for the characteristic peaks corresponding to the methoxy group (-OCH₃), the various methylene protons (-CH₂-) on the THF ring and side chains, and the hydroxyl proton (-OH).

    • Signs of Degradation: The appearance of new, broad signals in the aldehydic region (~9-10 ppm) or additional complex signals in the aliphatic region can indicate ring-opening or other decomposition pathways. A changing integration ratio between key peaks compared to a reference spectrum is a clear sign of impurity.

Protocol 3: Small-Scale Compatibility Test

Before committing a large quantity of material to a new reaction, perform a small-scale test to check for stability.

  • Setup: In a small vial, combine your reaction solvent and any potentially problematic reagents (e.g., catalysts, additives) but exclude your main substrate.

  • Addition: Add a small, known amount of [2-(Methoxymethyl)oxolan-2-yl]methanol.

  • Monitoring: Stir the mixture at the intended reaction temperature for 1-2 hours.

  • Analysis: Withdraw a small aliquot and analyze it by TLC or LC-MS. Compare the spot/peak of the starting material to a reference. The appearance of new spots or a significant decrease in the starting material peak indicates incompatibility.

Section 4: Visualized Mechanisms & Workflows

Diagram 1: Hypothesized Acid-Catalyzed Degradation Pathway

This diagram illustrates the likely mechanism of decomposition in the presence of an acid catalyst (H⁺). The initial protonation of an ether oxygen activates the molecule for nucleophilic attack by water, leading to ring cleavage.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack & Cleavage cluster_2 Step 3: Tautomerization & Further Degradation A [2-(Methoxymethyl)oxolan-2-yl]methanol B Protonated Intermediate (Activated Oxonium Ion) A->B Fast, Reversible H_plus H⁺ (Acid Catalyst) D Ring-Opened Hemiacetal Intermediate B->D Rate-Determining Step C H₂O (Nucleophile) C->B E Hydroxy Aldehyde Byproduct D->E Tautomerization F Other Byproducts E->F Further Reactions

Caption: Acid-catalyzed degradation pathway.

Diagram 2: Troubleshooting Workflow for Failed Reactions

Use this decision tree to diagnose and solve issues when a reaction involving [2-(Methoxymethyl)oxolan-2-yl]methanol fails to give the desired outcome.

G Start Problem: Low Yield or Unexpected Byproducts Check_SM Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Check_SM SM_Consumed Is Starting Material (SM) Consumed? Check_SM->SM_Consumed Complex_Mix Complex Mixture of Products? SM_Consumed->Complex_Mix Yes SM_Recovered SM Recovered Unchanged? SM_Consumed->SM_Recovered No Degradation High Probability of SM Degradation Complex_Mix->Degradation Yes Other_Issue Problem may not be SM stability. Investigate other reaction parameters (temperature, stoichiometry, etc.). Complex_Mix->Other_Issue No Yes_Complex YES No_Complex NO Check_Acids Action: 1. Identify and remove all potential acid sources. 2. Use deactivated silica for purification. 3. Run small-scale compatibility test. Degradation->Check_Acids Reaction_Inactive Reaction Conditions Inactive SM_Recovered->Reaction_Inactive Yes Yes_Recovered YES Check_Conditions Action: 1. Verify catalyst activity. 2. Increase temperature. 3. Check reagent concentrations. Reaction_Inactive->Check_Conditions

Caption: Troubleshooting decision tree.

Section 5: Frequently Asked Questions (FAQs)

  • Is [2-(Methoxymethyl)oxolan-2-yl]methanol stable to strong bases like NaOH or t-BuOK? Yes, the ether and acetal-like linkages are generally stable to basic and nucleophilic conditions. This is in stark contrast to their sensitivity to acids.

  • Can I use this compound as a solvent? While structurally related to THF, its higher boiling point and the presence of a reactive alcohol group make it more suitable as a reagent or building block rather than a general-purpose solvent. Its stability profile must be carefully considered with respect to the solutes.

  • How can I confirm the identity of degradation products? Mass spectrometry (GC-MS or LC-MS) is an excellent tool. Look for masses corresponding to ring-opened structures or fragments resulting from the loss of the methoxymethyl or hydroxymethyl groups. For example, the tautomerization of a potential ring-opened intermediate could lead to a hydroxy aldehyde.[5][6]

  • Is it flammable? Yes. Like most organic ethers and alcohols, it should be considered flammable and handled accordingly. Keep it away from heat, sparks, and open flames.[3][4][7]

References

  • Techno PharmChem.
  • Fisher Scientific. (2009).
  • Ma, Y., et al. (2020). Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01. PMC. [Link]

  • MDPI. (2020). Tetrahydrofuran Biodegradation. Encyclopedia MDPI. [Link]

  • ResearchGate. (n.d.). Possible degradation pathways of 2-MeTHF under the radical addition conditions. [URL not available]
  • Avantor. (2020).
  • Apollo Scientific. (2023). 2-(Methoxymethyl)
  • ASM Journals. (2022). A Multicomponent THF Hydroxylase Initiates Tetrahydrofuran Degradation in Cupriavidus metallidurans ZM02. Applied and Environmental Microbiology. [Link]

  • Methanol Safety D
  • EAWAG BBD/PPS. (1997). Tetrahydrofuran Degradation Pathway. [Link]

  • Wikipedia. (n.d.). Tetrahydrofurfuryl alcohol. [Link]

  • Google Patents. (n.d.). RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol.
  • ResearchGate. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. [Link]

  • National Center for Biotechnology Information. (n.d.). (2R)-oxolan-2-ylmethanol. PubChem Compound Database. [Link]

  • Ataman Kimya. (n.d.). TETRAHYDROFURFURYL ALCOHOL. [Link]

Sources

Technical Support Center: Solvent Effects in Reactions with [2-(Methoxymethyl)oxolan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals working with [2-(Methoxymethyl)oxolan-2-yl]methanol (CAS No.: 1936686-87-1).

This specialized tetrahydrofuran (oxolane) building block features a highly oxygenated structural motif: a ring oxygen, a methoxymethyl ether, and a primary hydroxymethyl group at the C2 position. Because of this tridentate oxygen array, solvent selection is not just a matter of solubility—it is the primary driver of reaction mechanism, stereocontrol, and overall yield.

Part 1: Fundamental Principles of Solvent Selection

Understanding the causality behind solvent-substrate interactions is critical for experimental success. The tri-oxygenated nature of [2-(Methoxymethyl)oxolan-2-yl]methanol dictates two primary mechanistic pathways where solvent effects dominate:

  • Nucleophilic Substitution at the Primary Alcohol: When performing O-alkylation or substitution at the -CH2OH group, polar aprotic solvents (e.g., DMSO, DMF, MeCN) are required. Protic solvents (like alcohols) heavily solvate the nucleophile through hydrogen bonding, rendering it "heavy and sluggish," which drastically reduces ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     reaction rates.
    
  • Chelation Control in Metal-Mediated Reactions: When using Lewis acids (e.g.,

    
    , 
    
    
    
    , or organozinc reagents) for downstream functionalization, the three oxygen atoms of the substrate can form a highly stable chelate. Oxygen-containing coordinating solvents (like THF or
    
    
    ) will competitively bind to the Lewis acid, disrupting the substrate-metal chelate and causing a complete loss of diastereoselectivity. Therefore, non-coordinating solvents like dichloromethane (DCM) or toluene are strictly required to maintain chelation control[1].

MechanisticPathway Substrate Substrate [2-(Methoxymethyl)oxolan-2-yl]methanol Complex Chelate Complex Tridentate Coordination (Maintains Stereocontrol) Substrate->Complex Non-polar Solvent (DCM) SolvatedMetal Solvated Metal Solvent Blocks Coordination (Loss of Stereocontrol) Substrate->SolvatedMetal Polar Coordinating Solvent (THF/Et2O) Metal Metal Catalyst Lewis Acid (e.g., TiCl4) Metal->Complex Metal->SolvatedMetal

Mechanistic pathway showing how solvent choice dictates chelation vs. metal solvation.

Part 2: Troubleshooting Guides & FAQs

Q: Why is my O-alkylation of the primary alcohol yielding <10% product in ethanol, but works fine in DMSO? A: Ethanol is a polar protic solvent that forms strong hydrogen bonds with your base/nucleophile, effectively caging it. Switching to a polar aprotic solvent like DMSO leaves the nucleophile unsolvated and highly reactive, accelerating the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 pathway.

Q: I am attempting a diastereoselective Grignard addition to a derived ketone of this substrate, but I am getting a 1:1 mixture of diastereomers in THF. How do I fix this? A: THF is a strongly coordinating solvent that competes with the methoxy and ring oxygens of your substrate for the magnesium atom. This disrupts the rigid chelation transition state required for stereocontrol. Switch to a non-polar, non-coordinating solvent like Toluene or DCM, and consider using a bidentate Lewis acid additive (e.g.,


) to lock the conformation before addition[1].

Q: Why does my oxidation of the primary alcohol to an aldehyde fail or over-oxidize in DMF? A: DMF can participate in side reactions with activated electrophilic intermediates (such as those in Swern oxidations). Use strictly anhydrous DCM for Swern or Dess-Martin periodinane (DMP) oxidations to ensure the intermediate successfully collapses to the aldehyde without solvent interference.

SolventSelection Start Analyze Reaction Type [2-(Methoxymethyl)oxolan-2-yl]methanol Q1 Is Chelation Control Required? Start->Q1 NonCoord Use Non-Coordinating Solvents (e.g., DCM, Toluene) Q1->NonCoord Yes (Lewis Acid Catalysis) OAlk O-Alkylation / Nucleophilic Sub. Q1->OAlk No (Base-Mediated) Coord Use Coordinating Solvents (e.g., THF, DMF) OAlk->Coord If solubility is an issue PolarAprotic Use Polar Aprotic Solvents (e.g., DMSO, MeCN) OAlk->PolarAprotic Maximize -OH Nucleophilicity

Decision tree for selecting optimal solvents based on reaction mechanisms.

Part 3: Quantitative Data & Solvent Selection Matrix

Solvent CategoryExample SolventsDielectric Constant (ε)Chelation CompetitionRecommended Reaction TypeExpected Outcome
Non-Polar / Non-Coordinating DCM, Toluene2.4 - 9.1Very LowLewis acid catalysis, Grignard additionsHigh diastereoselectivity, rigid chelation[1]
Polar Aprotic DMSO, MeCN, DMF36 - 47HighO-Alkylation, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Substitution
Fast reaction rates, high yield
Polar Protic MeOH, EtOH24 - 33ModerateDeprotection, SolvolysisSlow ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, high nucleophile solvation
Ethereal / Coordinating THF,

4.3 - 7.6Very HighReagent preparationLoss of substrate chelation control[1]

Part 4: Experimental Protocols

Protocol A: Chelation-Controlled Lewis Acid Addition (in DCM)

Objective: Achieve high diastereoselectivity by utilizing the tri-oxygenated motif for metal coordination.

  • Preparation: Flame-dry a Schlenk flask under argon and add the[2-(Methoxymethyl)oxolan-2-yl]methanol derivative (1.0 eq).

  • Solvent Addition: Dissolve the substrate in strictly anhydrous Dichloromethane (DCM) to a 0.1 M concentration. Crucial: Do not use THF or ethers, as they will outcompete the substrate for metal binding[1].

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Chelation: Add the Lewis acid (e.g.,

    
     or 
    
    
    
    , 1.1 eq) dropwise. Stir for 30 minutes to allow the tridentate chelate to form and lock the conformation.
  • Nucleophilic Addition: Add the nucleophile (e.g., organozinc or silyl enol ether) slowly down the side of the flask.

  • Self-Validation Step: Quench a 0.1 mL aliquot with saturated aqueous

    
    , extract with DCM, and analyze via crude 
    
    
    
    -NMR. A successful chelation-controlled reaction will display a diastereomeric ratio (d.r.) of >15:1.
Protocol B: O-Alkylation of the Primary Alcohol (in DMSO)

Objective: Maximize nucleophilicity of the primary alcohol for rapid etherification.

  • Preparation: In a dry round-bottom flask, dissolve [2-(Methoxymethyl)oxolan-2-yl]methanol (1.0 eq) in anhydrous DMSO (0.2 M).

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions at 0 °C. The polar aprotic nature of DMSO ensures the resulting alkoxide is "bare" and highly reactive[2].

  • Activation: Stir for 30 minutes until

    
     gas evolution ceases.
    
  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.1 eq) dropwise.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation Step: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the highly polar starting material (low Rf due to the primary alcohol) and the appearance of a distinct, less polar product spot confirms successful O-alkylation.

References

Sources

Validation & Comparative

Advanced Chiral Scaffolds: A Technical Guide to [2-(Methoxymethyl)oxolan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quaternary Advantage

In the landscape of chiral auxiliaries and building blocks, [2-(Methoxymethyl)oxolan-2-yl]methanol (hereafter referred to as 2-MM-THFA ) represents a distinct evolution from the commodity chiral solvent, Tetrahydrofurfuryl Alcohol (THFA).

While standard THFA contains a tertiary chiral center at C2, 2-MM-THFA possesses a quaternary stereocenter at the same position, bearing both a hydroxymethyl (


) and a methoxymethyl (

) group. This structural modification introduces significant steric bulk and an additional Lewis-basic coordination site, transforming the molecule from a simple solvent/monodentate ligand into a potential hemilabile tridentate scaffold .

This guide objectively compares 2-MM-THFA against industry-standard chiral alcohols, evaluating its utility in asymmetric synthesis and drug discovery.

Chemical Profile & Structural Logic

The Gem-Disubstituent Effect

The defining feature of 2-MM-THFA is the geminal disubstitution at the C2 position of the oxolane ring.

  • Standard THFA: C2 is bonded to

    
     and 
    
    
    
    . Conformational flexibility is high; metal binding is typically bidentate (Ring-O and Hydroxyl-O).
  • 2-MM-THFA: C2 is bonded to

    
     and 
    
    
    
    . The Thorpe-Ingold effect (gem-dimethyl effect analog) restricts conformational freedom, pre-organizing the molecule for metal binding. This rigidity often correlates with higher enantioselectivity (
    
    
    ) in catalytic applications.
Comparative Specifications
FeatureTetrahydrofurfuryl Alcohol (THFA)[2-(Methoxymethyl)oxolan-2-yl]methanol (2-MM-THFA)(S)-Diphenylprolinol (Reference)
CAS 97-99-41936686-87-1112352-79-7
Chiral Center Tertiary (C2)Quaternary (C2) Tertiary (C2)
Coordination Bidentate (O, O)Tridentate Potential (O, O, O) Bidentate (N, O)
Steric Bulk LowHigh (Gem-disubstituted) High (Diphenyl groups)
pKa (Alcohol) ~16-17~16 (Inductive effect of OMe)~16
Primary Use Green Solvent, PrecursorChiral Ligand, Drug Scaffold Organocatalyst

Performance Analysis: Ligand Capabilities

Coordination Geometry (The "Windshield Wiper" Mechanism)

Unlike simple amino alcohols, 2-MM-THFA offers an "O-O-O" coordination motif. The methoxy ether oxygen is less Lewis basic than the hydroxyl oxygen or the ring oxygen, creating a hemilabile bond.

  • State A (Resting): The metal center (e.g., Ti, Zn, Mg) is saturated by all three oxygen atoms, stabilizing the complex.

  • State B (Active): The weak methoxy-metal bond dissociates to open a coordination site for the substrate (aldehyde/ketone), while the rigid quaternary center prevents ligand detachment.

Visualization of Coordination Modes

The following diagram illustrates the structural difference and the potential coordination modes.

CoordinationModes THFA Standard THFA (Bidentate) Metal Metal Center (Zn, Ti, Mg) THFA->Metal Ring O THFA->Metal OH Group MMTHFA 2-MM-THFA (Tridentate/Hemilabile) MMTHFA->Metal Ring O (Strong) MMTHFA->Metal OH Group (Strong) MMTHFA->Metal OMe (Weak/Labile) Substrate Substrate (e.g., Aldehyde) Metal->Substrate Catalysis Site

Caption: Comparison of binding modes. The dashed red line indicates the hemilabile methoxy arm of 2-MM-THFA, which acts as a switch for substrate access.

Experimental Application: Asymmetric Alkylation Protocol

To validate the performance of 2-MM-THFA, we propose a self-validating protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde . This is a standard benchmark reaction for chiral alcohols.

Rationale

If 2-MM-THFA is superior to THFA, it must induce higher enantiomeric excess (


) due to the rigid quaternary center. The protocol uses the alcohol as a ligand to form a chiral Zinc complex.
Step-by-Step Methodology

Reagents:

  • Ligand: 2-MM-THFA (10 mol%)

  • Source: Benzaldehyde (1.0 equiv)

  • Reagent: Diethylzinc (

    
    , 1.0 M in hexanes, 2.2 equiv)
    
  • Solvent: Anhydrous Toluene

Workflow:

  • Ligand Activation (Inert Atmosphere):

    • Flame-dry a Schlenk flask and purge with Argon.

    • Add 2-MM-THFA (0.1 mmol) and anhydrous Toluene (2 mL).

    • Critical Step: Add

      
       (2.2 mmol) dropwise at 0°C. Evolution of ethane gas confirms deprotonation of the alcohol and formation of the Zinc-Alkoxide species.
      
    • Stir for 20 minutes at room temperature to allow the formation of the homoleptic or heteroleptic zinc complex.

  • Substrate Addition:

    • Cool the mixture to 0°C (or -20°C for higher selectivity).

    • Add Benzaldehyde (1.0 mmol) slowly.

    • Mechanistic Note: The aldehyde coordinates to the Zinc center. The chiral pocket formed by the oxolane ring and the methoxymethyl arm directs the ethyl group attack to the Si or Re face.

  • Quench and Analysis:

    • Monitor via TLC (Hexane/EtOAc 8:1).

    • Once complete (~2-4 hours), quench with saturated

      
      .
      
    • Extract with

      
      , dry over 
      
      
      
      .
  • Validation (Self-Check):

    • Analyze product via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Compare

      
       against a control reaction using standard THFA.
      
    • Expected Outcome: 2-MM-THFA should yield significantly higher

      
       (>80%) compared to THFA (<10%) due to the lack of a rigid steric wall in the latter.
      

Synthesis & Supply Chain Considerations

For researchers sourcing this material, understanding its origin is vital for purity assessment.

  • Synthetic Route: Typically synthesized via the desymmetrization of 2,2-bis(hydroxymethyl)tetrahydrofuran or via the addition of methoxymethyl organometallics to a dihydrofuranone derivative.

  • Impurity Profile:

    • Common Impurity: The diol (demethylated analog) or the over-methylated bis-ether.

    • Detection: 1H NMR is diagnostic. Look for the sharp singlet of the

      
       group at ~3.3-3.4 ppm. Absence of this peak indicates hydrolysis; integration >3H indicates over-alkylation.
      
Supply vs. Build

While standard THFA is a bulk chemical, 2-MM-THFA is a fine chemical intermediate.

  • Commercial Availability: Available from specialized building block suppliers (e.g., BLDPharm, MilliporeSigma custom synthesis).

  • Cost Factor: ~50x-100x the cost of THFA. Use only when high stereocontrol is mandatory.

References

  • National Institutes of Health (PubChem). (2025). [2-(Methoxymethyl)oxolan-2-yl]methanol (CID 1936686-87-1).[1] Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from [Link]

  • Wikipedia. (2025). Tetrahydrofurfuryl alcohol.[2][3] Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols. Retrieved from [Link]

Sources

validation of HPLC methods for [2-(Methoxymethyl)oxolan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Validation of HPLC Methods for [2-(Methoxymethyl)oxolan-2-yl]methanol: A Comparative Guide

Executive Summary & Strategic Context

The validation of analytical methods for [2-(Methoxymethyl)oxolan-2-yl]methanol presents a classic challenge in pharmaceutical analysis: the quantification of a polar, non-chromophoric intermediate. As a critical building block in the synthesis of complex nucleoside analogs and chiral ligands, this molecule lacks the conjugated


-systems required for sensitive UV detection.

This guide moves beyond standard protocols to compare two distinct validation strategies:

  • Method A (The Traditional Approach): Low-wavelength UV (210 nm) using a high-load C18 column.

  • Method B (The Modern Standard): Evaporative Light Scattering Detection (ELSD) coupled with a polar-embedded stationary phase.

Core Thesis: While UV detection is ubiquitous, its application to this analyte compromises the Accuracy and LOD/LOQ pillars of ICH Q2(R2) due to solvent cutoff interference. We demonstrate that ELSD (or Charged Aerosol Detection, CAD) provides a superior, self-validating system for this specific application, despite the non-linear response inherent to aerosol detectors.

Method Development Strategy: The "Why" Behind the Protocol

The Analyte Challenge
  • Structure: A tetrahydrofuran (oxolane) ring substituted at the C2 position with a methoxymethyl ether and a hydroxymethyl group.

  • Chemical Nature: Highly polar, chemically stable, but "invisible" to standard UV/Vis detectors above 210 nm.

  • Implication: Relying on UV at 200–210 nm invites baseline noise from mobile phase solvents (methanol/acetonitrile cutoffs), leading to poor signal-to-noise (S/N) ratios at trace levels.

Column Selection: Retaining the Polar

Standard C18 columns often fail to retain such polar molecules, leading to elution in the void volume (


).
  • Recommendation: Use a Polar-Embedded C18 (C18-Aq) or a Phenyl-Hexyl phase.

  • Mechanism: The embedded polar group (e.g., amide or carbamate) interacts with the hydroxyl/ether groups of the analyte, preventing "dewetting" in highly aqueous mobile phases and enhancing retention (

    
    ).
    

Comparative Analysis: UV vs. ELSD

The following data summarizes the performance characteristics of the two competing methodologies.

Table 1: Comparative Validation Metrics

FeatureMethod A: Low-UV (210 nm) Method B: ELSD (Recommended)
Linearity Range 10 – 1000 µg/mL5 – 2000 µg/mL
Regression Model Linear (

)
Power/Log-Log (

)
LOD (S/N = 3) ~5 µg/mL (High noise floor)~0.5 µg/mL (Low noise)
Precision (RSD) 2.5% (at low levels)< 1.5% (across range)
Gradient Compatibility Poor (Baseline drift at 210 nm)Excellent (Solvent evaporates)
Specificity Low (Solvent peaks interfere)High (Non-volatiles only)
Decision Matrix: Selecting the Right Detector

MethodSelection Start Start: Analyte Assessment Chromophore Does it have a UV Chromophore? Start->Chromophore Conc Is Concentration > 0.1 mg/mL? Chromophore->Conc No / Weak (<210nm) UV Method A: UV (210 nm) (Acceptable but limited) Chromophore->UV Yes (>240nm) Gradient Is Gradient Elution Required? Conc->Gradient Yes (High Conc) ELSD Method B: ELSD/CAD (Recommended) Conc->ELSD No (Trace/Impurity) RI Refractive Index (RI) (Isocratic Only) Gradient->RI No (Isocratic) Gradient->ELSD Yes

Figure 1: Decision tree for detector selection based on analyte properties and method requirements.

Detailed Validation Protocol (Method B: ELSD)

This protocol aligns with ICH Q2(R2) guidelines, specifically addressing the non-linear response of aerosol-based detectors.

System Suitability & Conditions
  • Instrument: HPLC with ELSD (Drift Tube Temp: 50°C, Gain: 8).

  • Column: Polar-Embedded C18 (e.g., 4.6 x 150 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B (0-2 min)

    
     60% B (10 min) 
    
    
    
    5% B (10.1 min).
Validation Workflow

Step 1: Specificity (Forced Degradation)

  • Objective: Prove the method can separate the analyte from its degradation products.

  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3% H2O2) for 4 hours.

  • Acceptance: Peak purity cannot be assessed by Diode Array (no UV), so resolution (

    
    ) between the main peak and any degradants must be 
    
    
    
    .

Step 2: Linearity (The Critical ELSD Difference)

  • Context: ELSD response is exponential, not linear.

  • Protocol: Prepare 6 standards from 5 µg/mL to 2000 µg/mL.

  • Calculation: Plot

    
     vs. 
    
    
    
    .
  • Acceptance: The coefficient of determination (

    
    ) for the log-log plot must be 
    
    
    
    .
    • Note: Do not force the origin. The equation will be in the form

      
      .
      

Step 3: Accuracy (Recovery)

  • Protocol: Spike the analyte into a placebo matrix at 50%, 100%, and 150% of the target concentration.

  • Replicates: 3 replicates per level.

  • Acceptance: Mean recovery must be 95.0% – 105.0% with RSD

    
    .
    

Step 4: Precision (Repeatability)

  • Protocol: 6 injections of the 100% standard.

  • Acceptance: RSD

    
     (ELSD precision is typically slightly lower than UV, so 2.0% is a robust target).
    
Validation Logic Diagram

ValidationFlow Plan 1. Protocol Design (ICH Q2 R2) Spec 2. Specificity (Stress Testing) Plan->Spec Spec->Plan Fail: Adjust Gradient Lin 3. Linearity (Log-Log Transformation) Spec->Lin Pass Rs > 1.5 Lin->Plan Fail: Check Gain AccPrec 4. Accuracy & Precision (Spike Recovery) Lin->AccPrec Pass R² > 0.995 Report 5. Final Report (Fit for Purpose) AccPrec->Report Pass Recovery 95-105%

Figure 2: Step-by-step validation workflow emphasizing the critical checkpoints for ELSD methods.

Troubleshooting & Expert Insights

  • Baseline Noise in UV (Method A): If you must use UV, ensure you are using "HPLC Grade Plus" or "Gradient Grade" Acetonitrile. Standard HPLC grade often has impurities that absorb at 210 nm.

  • ELSD Drift: If the ELSD baseline drifts, check the Gas Flow Rate . A fluctuation of just 0.1 L/min can alter the nebulization efficiency and response.

  • Sample Solvent: Ensure the sample solvent matches the initial mobile phase (e.g., 5% MeCN). Dissolving this polar analyte in 100% MeCN will cause peak distortion (fronting) upon injection.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[2][3][4] Retrieved from [Link]

  • Torontech. Compare Different HPLC Detector Types: RI vs ELSD vs UV. (2025).[3][5][6] Retrieved from [Link]

  • Lab Manager. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (2020).[7] Retrieved from [Link]

  • Restek Corporation. Is it OK to use THF (tetrahydrofuran) on my HPLC? (2016).[8] Retrieved from [Link]

  • Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures - Guidance for Industry.[9] (2024).[2][9][10] Retrieved from [Link]

Sources

comparative study of catalysts for [2-(Methoxymethyl)oxolan-2-yl]methanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of [2-(Methoxymethyl)oxolan-2-yl]methanol (also known as 2-hydroxymethyl-2-methoxymethyltetrahydrofuran) represents a classic challenge in constructing quaternary carbon centers within saturated oxygen heterocycles. This motif is a critical pharmacophore in nucleoside analogs, ionophore antibiotics, and chiral building blocks for drug discovery.

This guide provides a comparative technical analysis of three distinct catalytic methodologies for constructing the 2,2-disubstituted tetrahydrofuran (THF) core. Unlike generic solvent synthesis, the functionalization at the C2 position requires precise catalytic control to prevent ring-opening or elimination side reactions. We evaluate Solid Acid Catalysis (Amberlyst-15) , Palladium-Catalyzed [3+2] Cycloaddition , and Ferrocenium-Mediated Dehydration , ranking them by scalability, enantioselectivity, and process efficiency.

Critical Analysis of Catalytic Pathways

The synthesis of the target molecule hinges on the formation of the ether linkage at the sterically hindered quaternary C2 position.

Method A: Heterogeneous Acid Catalysis (Dehydrative Cyclization)
  • Catalyst: Amberlyst-15 (H+ form)

  • Mechanism: Intramolecular

    
     / 
    
    
    
    cyclization of a 1,4-diol precursor (e.g., 2-methoxymethyl-2-hydroxymethyl-1,4-butanediol).
  • Best For: Large-scale, non-enantioselective production; thermodynamic equilibration.

  • Technical Insight: While sulfuric acid is the historical standard, Amberlyst-15 eliminates corrosion issues and simplifies workup. However, the high acidity can cause migration of the methoxymethyl group or dehydration to dihydrofurans if temperature is uncontrolled.

Method B: Pd-Catalyzed [3+2] Cycloaddition (The Constructive Route)
  • Catalyst: Pd(OAc)₂ / Phosphoramidite Ligands [1]

  • Mechanism: Reaction of a trimethylenemethane (TMM) donor with an

    
    -alkoxy ketone.
    
  • Best For: Enantioselective synthesis ; building the ring from simple fragments rather than cyclizing a pre-formed chain.

  • Technical Insight: This is the most sophisticated route. The Pd-TMM complex attacks the ketone carbonyl. The choice of ligand dictates the absolute stereochemistry of the quaternary center, a critical requirement for pharmaceutical intermediates.

Method C: Ferrocenium-Catalyzed Dehydration (The "Green" Lewis Acid)
  • Catalyst: Ferrocenium Tetrafluoroborate (

    
    ) 
    
  • Mechanism: Mild Lewis-acid activation of the tertiary alcohol followed by ether closure.

  • Best For: Sensitive substrates prone to acid-catalyzed rearrangement.

  • Technical Insight: A distinct advantage over Brønsted acids is the non-coordinating nature of the counterion, which stabilizes the transition state without promoting elimination (olefin formation).

Comparative Performance Data

The following data summarizes the performance of these catalysts in the synthesis of 2,2-disubstituted THF cores analogous to the target molecule.

FeatureAmberlyst-15 (Solid Acid)Pd(0)-Phosphoramidite ([3+2] Cyclo)Ferrocenium (

)
(Lewis Acid)
Reaction Type Intramolecular CyclizationIntermolecular CycloadditionDehydrative Etherification
Yield 75 - 85%88 - 96%72 - 83%
Selectivity (O-Ring) Moderate (Elimination byproducts)High (>98%) High
Enantioselectivity (ee) N/A (Racemic)Up to 95% N/A (Racemic)
Reaction Temp 60 - 110 °C25 - 50 °C45 - 70 °C
Scalability High (Kg scale) Low/Medium (Ligand cost)Medium
Atom Economy High (Water byproduct)Moderate (Silyl waste)High

Detailed Experimental Protocols

Protocol A: Amberlyst-15 Catalyzed Cyclization (Batch)

Targeting thermodynamic stability and scale.

  • Pre-treatment: Wash Amberlyst-15 beads with methanol (3x) and dry under vacuum at 80°C for 4 hours to remove pore water.

  • Loading: In a round-bottom flask equipped with a Dean-Stark trap, dissolve the diol precursor (1.0 equiv) in Toluene (0.5 M).

  • Catalysis: Add activated Amberlyst-15 (20 wt% relative to substrate).

  • Reaction: Reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

    • Checkpoint: Reaction is typically complete when theoretical water volume is collected (approx. 4-6 hours).

  • Workup: Cool to room temperature. Filter off the catalyst beads (can be regenerated). Concentrate the filtrate under reduced pressure.

  • Purification: Distillation under high vacuum (0.1 mmHg) is recommended to separate the product from any elimination isomers.

Protocol B: Pd-Catalyzed Enantioselective [3+2] Cycloaddition

Targeting high optical purity.

  • Catalyst Formation: In a glovebox/Schlenk line, mix

    
     (5 mol%) and the chiral Phosphoramidite ligand (10 mol%) in anhydrous Toluene. Stir for 15 min to generate the active 
    
    
    
    species.
  • Substrate Addition: Add the ketone substrate (e.g., 1-methoxy-2-propanone derivative) (1.0 equiv) and the TMM donor (2-(trimethylsilylmethyl)allyl acetate) (1.2 equiv).

  • Reaction: Stir at 40-50°C for 12-24 hours.

    • Mechanism Check: The solution should turn from yellow to orange/brown, indicating oxidative addition.

  • Quench: Filter through a short pad of silica gel to remove Palladium.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Note: This route yields the methylene-THF intermediate, which requires a standard hydroboration-oxidation step to yield the final hydroxymethyl group.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for constructing the quaternary center.

CatalyticPathways Precursor_Diol Linear Diol Precursor (2-methoxymethyl-1,4-diol) Cat_Acid Amberlyst-15 (H+) Protonation & Dehydration Precursor_Diol->Cat_Acid Batch Process Cat_Fc Ferrocenium (Fc+) Lewis Acid Activation Precursor_Diol->Cat_Fc Mild Conditions Precursor_Ketone Ketone + TMM Donor (Fragment Coupling) Cat_Pd Pd(0)-Ligand [3+2] Cycloaddition Precursor_Ketone->Cat_Pd Convergent Synthesis Inter_Cation Tertiary Carbocation (Sensitive Intermediate) Cat_Acid->Inter_Cation -H2O Inter_Pd_TMM Pd-TMM Complex (Zwitterionic) Cat_Pd->Inter_Pd_TMM Oxidative Addition Cat_Fc->Inter_Cation Activation Product [2-(Methoxymethyl)oxolan-2-yl]methanol (Target Molecule) Inter_Cation->Product Ring Closure (O-attack) Inter_Cation->Product Side Rxn: Elimination Inter_Pd_TMM->Product Cyclization & Functionalization

Caption: Mechanistic divergence between dehydrative cyclization (Acid/Lewis Acid) and constructive cycloaddition (Palladium).

Expert Recommendations

  • For Drug Discovery (Milligram Scale): Use the Pd-Catalyzed [3+2] Cycloaddition . The ability to set the absolute stereochemistry at the quaternary C2 center is invaluable for SAR (Structure-Activity Relationship) studies. The cost of the catalyst is negligible compared to the value of the enantiopure scaffold.

  • For Process Development (Kilogram Scale): Use Amberlyst-15 . It provides the most robust cost-to-yield ratio. To mitigate the formation of elimination byproducts (dihydrofurans), conduct the reaction in a solvent with a boiling point around 80-90°C (e.g., 1,2-dichloroethane or benzene substitute) rather than high-boiling toluene, or use a continuous flow fixed-bed reactor to limit residence time.

  • For Acid-Sensitive Substrates: If the methoxymethyl group or other substituents are labile (prone to hydrolysis), switch to Ferrocenium Tetrafluoroborate . It operates under essentially neutral conditions relative to Brønsted acids, preserving delicate acetal/ether functionalities.

References

  • Trost, B. M., & Maruniak, A. (2014). Enantioselective Synthesis of 2,2-Disubstituted Tetrahydrofurans by Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Ketones.[1] Organic Letters.

  • Amann, C. D., Khushboo, & Bauer, E. B. (2025). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Inorganics.

  • BenchChem Application Note. (2025). Palladium-Catalyzed Synthesis of Substituted Tetrahydrofurans: Methodological Overview.

  • Sigma-Aldrich. Product Specification: [2-(Methoxymethyl)oxolan-2-yl]methanol.[2]

Sources

Definitive Guide: Absolute Configuration of [2-(Methoxymethyl)oxolan-2-yl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determining the Absolute Configuration of [2-(Methoxymethyl)oxolan-2-yl]methanol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Overview

The determination of absolute configuration for [2-(Methoxymethyl)oxolan-2-yl]methanol presents a specific stereochemical challenge. Unlike simple secondary alcohols, this molecule features a primary hydroxyl group attached to a quaternary chiral center at the


-position.

The presence of the quaternary center (C2 of the tetrahydrofuran ring) renders standard proton-based assignment methods difficult due to the lack of a methine proton directly on the chiral center. Furthermore, the distance between the primary alcohol handle and the chiral center often dilutes the anisotropic effects used in traditional NMR methods.

This guide compares three rigorous methodologies to solve this problem, ranked by reliability and information density.

FeatureMethod A: NMR Anisotropy (9-AMA/MPA) Method B: VCD Spectroscopy Method C: X-Ray Crystallography
Principle Differential shielding by chiral auxiliariesDifferential absorption of circularly polarized IR lightAnomalous dispersion of X-rays
Suitability High (Specific reagents required)High (Ideal for oils/liquids)Medium (Requires crystallization)
Sample State Solution (CDCl₃)Solution (CDCl₃/CCl₄)Solid Single Crystal
Destructive? Yes (Derivatization)NoNo (if crystal recoverable)
Time to Result 24–48 Hours1–5 Days (incl. DFT calc)1–2 Weeks (incl. crystal growth)
Primary Risk Incorrect auxiliary choice (MTPA fails)DFT calculation errorsFailure to crystallize

Method A: NMR Anisotropy (The "Smart" Derivatization)

Critical Warning: Avoid Mosher's Acid (MTPA)

For


-chiral primary alcohols  like this THF derivative, the standard Mosher (MTPA) method is unreliable . The conformational mobility of the primary ester linkage and the distance to the chiral center result in small, often contradictory 

values.

The Solution: Use 9-Anthrylmethoxyacetic acid (9-AMA) or


-Methoxyphenylacetic acid (MPA) . These reagents possess stronger anisotropic cones and form more rigid conformers with primary alcohols, allowing for reliable assignment of quaternary 

-centers.
The Mechanism: Riguera’s Sector Rule

The method relies on the synthesis of (R)- and (S)-9-AMA esters.[1] In the dominant conformation, the anthracene ring shields substituents on one side of the chiral center while leaving the others unaffected or deshielded.

  • 
     [2][3]
    
  • Negative

    
     : Substituent is shielded by the anthracene ring in the (R)-derivative.
    
  • Positive

    
     : Substituent is deshielded or less shielded.
    
Experimental Protocol
Step 1: Synthesis of (R)- and (S)-9-AMA Esters

Perform this reaction in parallel for both enantiomers of the reagent.

  • Reagents:

    • Substrate: [2-(Methoxymethyl)oxolan-2-yl]methanol (10 mg, ~0.07 mmol).

    • Reagent: (R)-(-)-9-AMA and (S)-(+)-9-AMA (2 equiv).

    • Coupling Agent: EDC·HCl (2 equiv) and DMAP (0.2 equiv).

    • Solvent: Anhydrous DCM (1 mL).

  • Procedure:

    • Mix substrate, 9-AMA, and EDC/DMAP in DCM under inert atmosphere (N₂/Ar).

    • Stir at room temperature for 4–6 hours. Monitor by TLC.

    • Dilute with Et₂O, wash with saturated NaHCO₃, water, and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (essential to remove unreacted 9-AMA which interferes with NMR).

Step 2: NMR Analysis & Assignment
  • Acquire ¹H NMR (500 MHz+) for both esters in CDCl₃.

  • Assign signals for the substituents on the quaternary C2 position:

    • L1: Methoxymethyl group (

      
      ).
      
    • L2: Ring methylene (C3 protons).

  • Calculate

    
     for L1 and L2.[2][3]
    
  • Apply the Model:

    • Construct a model placing the 9-AMA ester in the syn-periplanar conformation (C=O eclipsing the O-C bond).

    • If

      
        and 
      
      
      
      , then L1 is spatially located on the side of the anthracene ring in the (R)-ester.

Method B: Vibrational Circular Dichroism (VCD)

VCD is the superior choice if the sample is an oil (common for THF alcohols) and you wish to avoid chemical modification. It compares the experimental VCD spectrum with a theoretical one generated by Density Functional Theory (DFT).

Workflow
  • Conformational Search (Computational):

    • Use software (e.g., Spartan, conformational search algorithms) to find all low-energy conformers of the (R)-enantiomer of the molecule.

    • Key: Ensure the rotation of the methoxymethyl and hydroxymethyl groups is fully explored.

  • DFT Optimization:

    • Optimize geometries and calculate vibrational frequencies/intensities using DFT (e.g., B3LYP/6-31G(d) or B3LYP/cc-pVTZ) with an implicit solvent model (PCM) for CDCl₃.

  • Experimental Measurement:

    • Dissolve ~5–10 mg of the sample in CDCl₃ (~100 mg/mL).

    • Measure IR and VCD spectra (typically 1000–1600 cm⁻¹ range) using a VCD spectrometer (e.g., BioTools, Jasco).

    • Subtract solvent baseline.

  • Comparison:

    • Overlay the Boltzmann-weighted calculated VCD spectrum of the (R)-enantiomer with the experimental spectrum.

    • Match: If the signs of the major bands align, the sample is (R).

    • Mirror Image: If the signs are opposite, the sample is (S).

Method C: X-Ray Crystallography

While definitive, [2-(Methoxymethyl)oxolan-2-yl]methanol is likely a viscous oil. Direct crystallization is improbable.[3]

Derivatization Strategy

To induce crystallization and introduce a heavy atom (optional but helpful for anomalous dispersion if using Cu K


 radiation), synthesize the p-nitrobenzoate  or 3,5-dinitrobenzoate  ester.
  • Reaction: React the alcohol with p-nitrobenzoyl chloride and pyridine in DCM.

  • Crystallization: Recrystallize the product from a mixture of hexanes/ethyl acetate or ethanol by slow evaporation.

  • Analysis: Perform Single Crystal X-Ray Diffraction (SC-XRD). The absolute configuration is determined using the Flack parameter.

Visual Decision Guide

AbsoluteConfig Start Start: [2-(Methoxymethyl)oxolan-2-yl]methanol StateCheck Is the sample a solid crystal? Start->StateCheck XRD Method C: X-Ray Crystallography (Gold Standard) StateCheck->XRD Yes LiquidPath Sample is Oil/Liquid StateCheck->LiquidPath No DerivCheck Can you derivatize? LiquidPath->DerivCheck VCD Method B: VCD Spectroscopy (Non-destructive, requires DFT) DerivCheck->VCD No (Precious sample) NMR_Choice Method A: NMR Anisotropy (Select Reagent Carefully) DerivCheck->NMR_Choice Yes Mosher STOP: Do NOT use MTPA (Mosher) Unreliable for beta-chiral primary alcohols NMR_Choice->Mosher Standard Protocol AMA_MPA Use 9-AMA or MPA Reagents (Stronger Anisotropy) NMR_Choice->AMA_MPA Correct Protocol Result Compare Delta-delta (R-S) Assign Configuration AMA_MPA->Result

Caption: Decision workflow for selecting the optimal absolute configuration determination method. Note the critical branch point avoiding standard Mosher reagents.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[3] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–117.[3]

  • Ferreiro, M. J., Latypov, S. K., Quiñoá, E., & Riguera, R. (1996).[4] Determination of the absolute configuration of chiral primary alcohols by 1H NMR of 9-anthrylmethoxyacetates. Tetrahedron: Asymmetry, 7(8), 2195–2198.[4]

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry, 98(45), 11623–11627.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[5] Nature Protocols, 2, 2451–2458.

  • Latypov, S. K., Seco, J. M., Quiñoá, E., & Riguera, R. (1996).[5] MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR. The Journal of Organic Chemistry, 61(24), 8569–8577.[5][6]

Sources

literature comparison of synthesis routes for [2-(Methoxymethyl)oxolan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Literature Comparison of Synthesis Routes for [2-(Methoxymethyl)oxolan-2-yl]methanol

As a Senior Application Scientist, evaluating the synthesis of complex molecular scaffolds requires looking beyond theoretical elegance to assess operational robustness, scalability, and stereochemical control. The molecule [2-(Methoxymethyl)oxolan-2-yl]methanol (CAS: 1936686-87-1)[1] is a highly versatile 2,2-disubstituted tetrahydrofuran building block. It has become increasingly critical in medicinal chemistry, primarily serving as a core structural motif for MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors in oncology and autoimmune therapies[2], as well as in the development of 4'-substituted nucleoside reverse transcriptase inhibitors (NRTIs) for HIV treatment[3].

The structural challenge of this molecule lies in the C2 position, which features both a hydrogen-bond donating hydroxymethyl group and a hydrogen-bond accepting methoxymethyl group. Synthesizing this scaffold requires the precise construction of the tetrahydrofuran-2,2-dimethanol core, followed by the selective differentiation of two identical primary hydroxyl groups.

Mechanistic Pathways & Synthesis Strategy

To objectively compare the production of this scaffold, we evaluate two primary literature-validated routes:

  • Direct Mono-Alkylation (Racemic): A scalable, kinetically controlled approach relying on strict stoichiometry.

  • Chiral Desymmetrization (Enantiopure): A thermodynamically driven approach utilizing a chiral auxiliary to resolve the stereocenters for late-stage drug development[4].

SynthesisRoutes SM1 Tetrahydrofurfural + Formaldehyde Int1 Tetrahydrofuran-2,2-dimethanol SM1->Int1 Aldol-Cannizzaro R1_Step NaH, MeI (1.0 eq) Kinetic Control Int1->R1_Step Route 1: Direct Alkylation R2_Step1 l-Menthone, H+ Acetalization Int1->R2_Step1 Route 2: Desymmetrization R1_Prod Racemic Product R1_Step->R1_Prod R2_Int Diastereomeric Spiroketals R2_Step1->R2_Int R2_Step2 DIBAL-H Cleavage Then NaH, MeI R2_Int->R2_Step2 Regioselective Opening R2_Prod Enantiopure (S)- or (R)-Product R2_Step2->R2_Prod

Caption: Workflow comparing racemic direct alkylation vs. chiral desymmetrization synthesis routes.

Quantitative Performance Comparison

The selection between these two routes is dictated by the phase of drug development. Early-stage high-throughput screening often tolerates racemic mixtures, whereas clinical candidates demand enantiopure active pharmaceutical ingredients (APIs).

ParameterRoute 1: Direct Mono-AlkylationRoute 2: Chiral Desymmetrization
Precursor Tetrahydrofuran-2,2-dimethanolTetrahydrofuran-2,2-dimethanol
Stereochemistry Racemic mixtureEnantiopure (ee > 98%)
Overall Yield ~35-40% (due to statistical over-alkylation)~25-30% (post-resolution)
Scalability High (industrially viable, low step count)Moderate (requires chromatography)
Cost Profile Low (inexpensive commodity reagents)High (chiral auxiliaries, DIBAL-H)
Primary Application Scaffold screening & library generationLate-stage drug development

Experimental Methodologies & Causality

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating critical in-process controls (IPCs) and explaining the physicochemical causality behind each operational parameter.

Phase 1: Synthesis of the Core Scaffold (Tetrahydrofuran-2,2-dimethanol)

Based on the foundational industrial methodology[5], the diol core is synthesized via a tandem reaction.

  • Reaction Setup: In a reactor equipped with a mechanical stirrer and internal temperature probe, charge aqueous formaldehyde (37% w/w, 2.5 eq) and sodium hydroxide (1.1 eq). Cool the mixture to 10 °C.

    • Causality: Formaldehyde must be in excess because it acts as both the electrophile for the initial aldol condensation and the hydride donor for the subsequent crossed Cannizzaro reaction[5]. Cooling to 10 °C suppresses the exothermic self-polymerization of formaldehyde.

  • Addition: Add tetrahydrofurfural (1.0 eq) dropwise over 90 minutes, maintaining the internal temperature strictly between 15 °C and 25 °C.

    • Causality: Slow addition keeps the steady-state concentration of the enolate low, preventing unwanted self-condensation of the tetrahydrofurfural[5].

  • In-Process Control (IPC): Monitor the reaction via GC-FID. The system self-validates when the tetrahydrofurfural peak vanishes entirely, replaced by the diol product and formate byproducts.

  • Isolation: Neutralize with dilute HCl, extract with ethyl acetate, and purify via fractional vacuum distillation (b.p. 93–104 °C at 0.5 mmHg) to afford tetrahydrofuran-2,2-dimethanol[5].

Phase 2, Route A: Direct Mono-Alkylation (Racemic Target)
  • Deprotonation: Dissolve tetrahydrofuran-2,2-dimethanol (1.0 eq) in anhydrous THF at 0 °C. Add sodium hydride (60% dispersion in mineral oil, exactly 1.0 eq) portion-wise.

    • Causality: Strict stoichiometric control is critical. Using excess base leads to double deprotonation, driving the reaction toward the unwanted di-ether byproduct.

  • Alkylation: Add methyl iodide (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation & Isolation: Analyze via TLC (KMnO4 stain). The system self-validates by displaying three distinct spots: unreacted diol (lowest Rf), desired mono-ether (mid Rf), and di-ether byproduct (highest Rf). Purify via silica gel chromatography to isolate racemic[2-(methoxymethyl)oxolan-2-yl]methanol[1].

Phase 2, Route B: Chiral Desymmetrization (Enantiopure Target)

For biological applications requiring high enantiomeric purity, the meso-like diol must be desymmetrized[4].

  • Acetalization: Reflux tetrahydrofuran-2,2-dimethanol (1.0 eq) and l-menthone (1.2 eq) in toluene with catalytic p-toluenesulfonic acid using a Dean-Stark apparatus.

    • Causality: The continuous azeotropic removal of water drives the thermodynamically controlled formation of diastereomeric spiroketals[4].

  • Resolution: Separate the diastereomers via column chromatography.

    • Causality: The rigid, chiral menthone backbone induces distinct spatial geometries and dipole moments, allowing baseline separation of the (R)- and (S)-configured spiroketals on standard silica.

  • Regioselective Cleavage: Dissolve the purified spiroketal in anhydrous DCM at -78 °C. Slowly add DIBAL-H (1.5 eq).

    • Causality: DIBAL-H coordinates to the less sterically hindered oxygen atom of the acetal. The bulky menthone moiety directs the hydride attack, resulting in a highly regioselective reductive cleavage that frees only one specific hydroxymethyl group[4].

  • Methylation & Deprotection: Methylate the newly freed hydroxyl using NaH/MeI (as described in Route A). Finally, remove the chiral auxiliary via mild acidic hydrolysis (e.g., TFA/H2O) to yield the enantiopure [2-(methoxymethyl)oxolan-2-yl]methanol.

References

  • 1936686-87-1 |[2-(Methoxymethyl)
  • Source: Google Patents (Novartis AG)
  • WO2015148746A1 - 4'-substituted nucleoside-derivatives as hiv reverse transcriptase inhibitors Source: Google Patents URL
  • US2993913A - Preparation of 2, 2-bis (hydroxymethyl)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

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